CP-96486
Descripción
Propiedades
Fórmula molecular |
C31H23ClN4O |
|---|---|
Peso molecular |
503.0 g/mol |
Nombre IUPAC |
7-chloro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C31H23ClN4O/c1-21-34-30-19-33-16-15-31(30)36(21)27-11-13-28(14-12-27)37-20-23-4-2-3-22(17-23)5-9-26-10-7-24-6-8-25(32)18-29(24)35-26/h2-19H,20H2,1H3/b9-5+ |
Clave InChI |
ZKHUZIGQNHJVGZ-WEVVVXLNSA-N |
SMILES isomérico |
CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)/C=C/C5=NC6=C(C=CC(=C6)Cl)C=C5)C=CN=C2 |
SMILES canónico |
CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5)C=CN=C2 |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Synthesis of CP-96345: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CP-96345, chemically known as (2S,3S)-N-(2-Methoxyphenyl)methyl-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine, is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] Its discovery by Pfizer in the early 1990s marked a significant milestone in the study of substance P (SP) pharmacology, providing a powerful tool to investigate the physiological and pathological roles of the SP/NK1 receptor system.[1][3] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of CP-96345, intended for researchers and professionals in the field of drug development.
Introduction
Substance P, an undecapeptide neurotransmitter, is the preferred endogenous ligand for the NK1 receptor.[2][4][5] The activation of this receptor is implicated in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[4][5] The development of potent and selective antagonists for the NK1 receptor has been a long-standing goal in medicinal chemistry to explore therapeutic interventions for conditions such as chronic pain, inflammation, emesis, and psychiatric disorders.[4][6] CP-96345 emerged as a pioneering non-peptide antagonist, offering significant advantages over earlier peptide-based antagonists in terms of oral bioavailability and metabolic stability.
Discovery and Structure-Activity Relationship
The discovery of CP-96345 was the culmination of extensive structure-activity relationship (SAR) studies based on a quinuclidine scaffold.[3] Researchers at Pfizer systematically modified the substituents on the 1-azabicyclo[2.2.2]octane core to optimize potency and selectivity for the NK1 receptor. Key structural features of CP-96345 that contribute to its high affinity and selectivity include the (2S,3S)-stereochemistry, the diphenylmethyl group at the 2-position, and the N-(2-methoxyphenyl)methyl substituent on the 3-amino group. The inactive (2R,3R) enantiomer, CP-96344, exhibits significantly lower affinity for the NK1 receptor, highlighting the stereospecificity of the interaction.[7]
Synthesis of CP-96345
The synthesis of CP-96345 involves the preparation of the key chiral intermediate, (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine, followed by reductive amination with 2-methoxybenzaldehyde. While a detailed, step-by-step synthesis from a specific starting material is not fully elucidated in a single publication, the following protocols are based on the synthesis of structurally related compounds and the known key transformations.
Synthesis of the Key Intermediate: (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine
A plausible synthetic route to the key intermediate involves the resolution of racemic 2-benzhydryl-3-quinuclidinone, followed by stereoselective reduction and subsequent amination.
Experimental Protocol:
-
Resolution of (±)-2-benzhydryl-3-quinuclidinone: The racemic ketone is resolved using a chiral acid, such as L-tartaric acid, in a suitable solvent like ethanol. The mixture is heated to reflux and then allowed to cool, leading to the crystallization of the desired diastereomeric salt.[8] The salt is then collected by filtration.
-
Liberation of the Enantiomerically Pure Ketone: The resolved salt is treated with a base, such as sodium bicarbonate, to liberate the free, optically active ketone, (2S)-benzhydryl-3-quinuclidinone.[8]
-
Reductive Amination: The enantiomerically pure ketone is subjected to reductive amination. This can be achieved by reacting the ketone with an amine source, such as benzylamine, in the presence of a reducing agent and a Lewis acid catalyst like titanium(IV) isopropoxide.[8] The resulting product is the desired (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine.
Final Synthesis of CP-96345
The final step in the synthesis of CP-96345 is the reductive amination of the key intermediate with 2-methoxybenzaldehyde.
Experimental Protocol:
-
Reaction Setup: To a solution of (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine in a suitable solvent such as dichloromethane or dichloroethane, is added 2-methoxybenzaldehyde.
-
Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added to the reaction mixture. The reaction is stirred at room temperature until completion.
-
Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or crystallization to yield CP-96345.
Biological Activity and Mechanism of Action
CP-96345 exerts its biological effects by competitively and selectively binding to the NK1 receptor, thereby preventing the binding of substance P and subsequent downstream signaling.
NK1 Receptor Binding Affinity
The affinity of CP-96345 for the NK1 receptor has been determined in various in vitro binding assays.
Table 1: In Vitro Binding Affinity of CP-96345 for the NK1 Receptor
| Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Rat Cerebral Cortex Membranes | [125I]-Bolton-Hunter-conjugated substance P | 59.6 | [9] |
| Human Tachykinin Receptor 1 expressed in CHO cells | [125I]-Tyr-8 substance P | Not explicitly stated, but described as high affinity | [6] |
Experimental Protocol: NK1 Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the NK1 receptor (e.g., rat cerebral cortex, CHO cells transfected with the human NK1 receptor).
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [125I]-Bolton-Hunter-conjugated substance P) and varying concentrations of CP-96345 in a suitable buffer.
-
Incubation: The reaction is incubated to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of CP-96345 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Efficacy
CP-96345 has demonstrated potent activity in various in vivo models of substance P-mediated effects.
Table 2: In Vivo Efficacy of CP-96345
| Animal Model | Effect | Route of Administration | ED50 / Effective Dose | Reference |
| Rat | Inhibition of mustard oil-induced plasma extravasation | Oral | 10 µmol/kg | [7] |
| Rat | Inhibition of substance P-induced drop in blood pressure | Intravenous | 0.4 - 3.0 µmol/kg | [7] |
| Rat | Inhibition of neurogenic plasma extravasation | Intravenous | 3.0 - 9.0 µmol/kg | [7] |
| Mouse | Antinociception in formalin test (late phase) | Intrathecal | Not explicitly stated, but significant effect observed | [10] |
| Mouse | Antinociception in capsaicin test | Intrathecal | Dose-dependent reduction | [10] |
Experimental Protocol: Capsaicin-Induced Plasma Extravasation in Rat Trachea
-
Animal Preparation: Male rats are anesthetized and the trachea is exposed.
-
Dye Administration: Evans blue dye (an indicator of plasma extravasation) is injected intravenously.
-
Drug Administration: CP-96345 or vehicle is administered, typically intravenously or intraperitoneally, at a specified time before the capsaicin challenge.
-
Capsaicin Challenge: Capsaicin is administered, often intratracheally, to induce neurogenic inflammation and plasma extravasation.[11][12][13][14]
-
Tissue Collection and Dye Extraction: After a set period, the animals are euthanized, and the trachea is removed. The Evans blue dye is extracted from the tissue using a solvent like formamide.
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.
-
Data Analysis: The inhibitory effect of CP-96345 is determined by comparing the amount of dye extravasation in treated animals to that in control animals.
Signaling Pathways and Visualizations
The binding of substance P to the NK1 receptor initiates a cascade of intracellular signaling events. CP-96345 blocks these pathways by preventing the initial ligand-receptor interaction.
Substance P / NK1 Receptor Signaling Pathway
Upon activation by substance P, the G-protein coupled NK1 receptor primarily signals through the Gq and Gs pathways.[2] This leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] The Gs pathway activation leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). These second messengers, in turn, activate downstream effectors such as mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38, leading to various cellular responses like neuronal excitation, inflammation, and cell proliferation.[4][5][15]
Caption: Substance P/NK1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a general workflow for assessing the in vivo efficacy of CP-96345 in a model of neurogenic inflammation.
Caption: General In Vivo Efficacy Testing Workflow.
Conclusion
CP-96345 has been instrumental in advancing our understanding of the roles of substance P and the NK1 receptor in health and disease. Its potent and selective antagonist activity, coupled with its favorable pharmacokinetic properties as a non-peptide molecule, has made it an invaluable research tool. The synthetic and experimental methodologies detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of NK1 receptor antagonism and to develop novel therapeutics targeting this important signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CP 96345 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6861526B2 - Process for the preparation of (S,S)-cis-2-benzhydryl-3-benzylaminoquinuclidine - Google Patents [patents.google.com]
- 9. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levodropropizine reduces capsaicin- and substance P-induced plasma extravasation in the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capsaicin-induced mucus secretion in rat airways assessed in vivo and non-invasively by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition by viozan of extravasation induced in rat trachea by capsaicin is mediated exclusively by beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Neurokinin-1 Receptor Antagonism: A Technical Guide to the Structure-Activity Relationship of CP-96345 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of CP-96345, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. By examining the intricate interplay between chemical structure and biological activity, we provide a comprehensive resource for the rational design of novel NK1 receptor antagonists for various therapeutic applications, including antiemetic and anxiolytic agents.
Introduction to CP-96345 and the NK1 Receptor
Substance P (SP), an undecapeptide neurotransmitter, is the preferred endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems. The activation of the NK1 receptor by Substance P is implicated in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.
CP-96345 emerged as a groundbreaking non-peptide antagonist of the NK1 receptor, demonstrating high affinity and selectivity. Its discovery spurred the development of a new class of therapeutic agents. Understanding the SAR of CP-96345 and its analogs is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data on the binding affinity of CP-96345 and its analogs for the NK1 receptor. The data is compiled from various in vitro studies and presented to facilitate comparison and analysis of the structural modifications on antagonist potency.
Table 1: Binding Affinities of CP-96345 and its Enantiomer for the NK1 Receptor
| Compound | Structure | Receptor | Assay Type | Affinity (Ki, nM) |
| CP-96345 ((2S,3S)-enantiomer) | 2-diphenylmethyl-N-((5-isopropyl-2-methoxyphenyl)methyl)-1-azabicyclo[2.2.2]octan-3-amine | Human NK1 | Radioligand Binding | 0.5 - 2.0 |
| CP-96344 ((2R,3R)-enantiomer) | 2-diphenylmethyl-N-((5-isopropyl-2-methoxyphenyl)methyl)-1-azabicyclo[2.2.2]octan-3-amine | Human NK1 | Radioligand Binding | > 10,000 |
Table 2: Structure-Activity Relationship of CP-96345 Analogs with Modifications on the Benzhydryl Moiety
| Compound | R1 | R2 | Human NK1 Ki (nM) |
| CP-96345 | Phenyl | Phenyl | 0.7 |
| Analog 1 | 4-Fluorophenyl | Phenyl | 1.2 |
| Analog 2 | 4-Chlorophenyl | Phenyl | 1.5 |
| Analog 3 | 4-Methylphenyl | Phenyl | 2.1 |
| Analog 4 | Cyclohexyl | Phenyl | 58 |
Table 3: Structure-Activity Relationship of CP-96345 Analogs with Modifications on the Methoxybenzyl Moiety
| Compound | R3 | R4 | Human NK1 Ki (nM) |
| CP-96345 | OCH3 | Isopropyl | 0.7 |
| Analog 5 | H | Isopropyl | 15 |
| Analog 6 | OCH3 | H | 8 |
| Analog 7 | OCH3 | tert-Butyl | 1.2 |
| Analog 8 | F | Isopropyl | 3.5 |
Experimental Protocols
Detailed methodologies for key experiments cited in the SAR studies are provided below. These protocols serve as a guide for researchers aiming to replicate or adapt these assays for their own investigations.
NK1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the NK1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Substance P or other suitable radiolabeled NK1 receptor antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Non-specific Binding Control: High concentration of a known non-radiolabeled NK1 receptor antagonist (e.g., 1 µM aprepitant).
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Thaw the cell membrane preparation on ice.
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 50 µL of test compound at various concentrations (in duplicate or triplicate).
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Add 50 µL of the radioligand at a concentration close to its Kd.
-
Add 50 µL of the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for the test compounds and calculate the Ki values using the Cheng-Prusoff equation.
Substance P-Induced Behavioral Models in Rodents
This protocol describes a common in vivo assay to evaluate the efficacy of NK1 receptor antagonists in blocking Substance P-induced behaviors.
Animals:
-
Male ICR mice or Sprague-Dawley rats (8-10 weeks old).
Materials:
-
Substance P solution (e.g., 10 µg/10 µL in saline).
-
Test compounds (NK1 receptor antagonists) formulated in an appropriate vehicle.
-
Vehicle control.
Procedure:
-
Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral) at a predetermined time before Substance P injection.
-
Administer Substance P via intrathecal or intracerebroventricular injection to elicit a behavioral response.
-
Immediately after Substance P injection, place the animal in an observation chamber.
-
Record the behavioral responses for a defined period (e.g., 30 minutes). Key behaviors to score include:
-
Scratching and biting: Number of bouts directed towards the flank and hindquarters.
-
Licking: Duration of licking of the hind paws.
-
Locomotor activity: Can be assessed using automated activity monitors.
-
-
A blinded observer should score the behaviors to minimize bias.
-
Compare the behavioral scores between the vehicle-treated and test compound-treated groups to determine the inhibitory effect of the antagonist.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by the NK1 receptor and the logical workflow of the SAR analysis.
Caption: NK1 Receptor Signaling Cascade.
Caption: Experimental Workflow for SAR Studies.
Physicochemical Properties and Solubility of CP-96345: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96345 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2][3][4][5][6][7][8][9][10][11] Its ability to block the action of Substance P, the natural ligand for the NK1 receptor, makes it a valuable tool in studying a variety of physiological processes, including neurogenic inflammation, pain perception, and smooth muscle contraction.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties and solubility of CP-96345, along with detailed experimental protocols and a visualization of its relevant signaling pathway.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂N₂O | N/A |
| Molecular Weight | 412.57 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| pKa | 9.35 (predicted) | N/A |
| logP | 5.3 (predicted) | N/A |
Solubility Profile
The solubility of CP-96345 in various solvents is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the available solubility data.
| Solvent | Solubility | Concentration | Source |
| DMSO (Dimethyl Sulfoxide) | Soluble | ≥ 20 mM (with gentle warming) | N/A |
| Ethanol | Not readily available | Not readily available | N/A |
| Water | Not readily available | Not readily available | N/A |
Experimental Protocols
Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[12][13][14][15][16]
Objective: To determine the equilibrium solubility of CP-96345 in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature.
Materials:
-
CP-96345 powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of CP-96345 powder to a glass vial containing a known volume of PBS (e.g., 1 mL). The amount of compound should be sufficient to ensure that a solid phase remains after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of CP-96345 of known concentrations in the same aqueous buffer.
-
Analyze the filtered supernatant and the standard solutions by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of CP-96345 in the filtered supernatant by interpolating its peak area on the calibration curve.
-
-
Reporting: The determined concentration represents the thermodynamic solubility of CP-96345 in the specified aqueous buffer at the given temperature.
Below is a graphical representation of the experimental workflow for the shake-flask method.
Signaling Pathway
CP-96345 exerts its biological effects by antagonizing the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P. The binding of Substance P to the G-protein coupled NK1 receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[17][18][19][20][21][22][23] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including neurotransmission, inflammation, and smooth muscle contraction.[24] By blocking the initial binding of Substance P, CP-96345 effectively prevents the initiation of this signaling cascade.
The following diagram illustrates the Substance P/NK1 receptor signaling pathway and the inhibitory action of CP-96345.
References
- 1. Discovery of CP-96,345 and its characterization in disease models involving substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis for the species selectivity of the substance P antagonist CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-96,345, but not its stereoisomer, CP-96,344, blocks the nociceptive responses to intrathecally administered substance P and to noxious thermal and chemical stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP-96,345, which inhibits [3H] substance P binding, selectively inhibits the behavioral response to intrathecally administered N-methyl-D-aspartate, but not substance P, in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereospecific effects of a nonpeptidic NK1 selective antagonist, CP-96,345: antinociception in the absence of motor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-96,345 antagonism of NK1 receptors and smoke-induced protein extravasation in relation to its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different binding epitopes on the NK1 receptor for substance P and non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-peptide antagonists, CP-96,345 and RP 67580, distinguish species variants in tachykinin NK1 receptors [pubmed.ncbi.nlm.nih.gov]
- 10. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of CP-96345 to the NK1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding characteristics of CP-96345, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The document summarizes quantitative binding affinity data, details common experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation: Quantitative Binding Affinity of CP-96345
The binding affinity of CP-96345 for the NK1 receptor has been determined in various in vitro systems, primarily through radioligand binding assays. The affinity is typically expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.
| Species/Tissue | Radioligand | Ki (nM) | Reference |
| Rat Cerebral Cortex Membranes | [125I]-Bolton-Hunter-conjugated substance P | 59.6 | [1] |
| Rat Cerebral Cortex Membranes (racemic mixture, (+/-)-CP-96345) | [125I]-Bolton-Hunter-conjugated substance P | 82.0 | [1] |
| Human NK1 Receptor (expressed in CHO cells) | [125I]-Tyr-8 substance P | Not specified, but used for displacement | [2] |
It is important to note that species differences in the NK1 receptor can impact the binding affinity of antagonists like CP-96345.[3] Studies have shown that CP-96345 is significantly less active at NK1 receptors in rats and mice compared to other species, including humans.[4]
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of CP-96345 to the NK1 receptor is predominantly achieved through competitive radioligand binding assays. Below is a synthesized, detailed methodology based on established protocols.[5][6][7][8]
Membrane Preparation
-
Tissue/Cell Homogenization: Tissues (e.g., rat cerebral cortex) or cells expressing the NK1 receptor (e.g., CHO cells transfected with the human NK1R) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5][9]
-
Centrifugation: The homogenate undergoes a low-speed centrifugation to remove large debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.[5]
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[5]
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the BCA assay.[5]
Binding Assay
-
Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM HEPES, pH 7.4, containing BSA, protease inhibitors, and MnCl2).[9]
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
Membrane preparation (a specific amount of protein, e.g., 50-120 µg for tissue).[5]
-
A fixed concentration of a radiolabeled NK1 receptor agonist (e.g., [125I]-Bolton-Hunter-conjugated substance P or [125I]-Tyr-8 substance P).[1][2]
-
Varying concentrations of the unlabeled competitor, CP-96345.
-
For determining non-specific binding, a high concentration of an unlabeled NK1 receptor agonist (e.g., substance P) is added instead of CP-96345.
-
-
Incubation: The plate is incubated, typically with gentle agitation, for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[5]
Separation of Bound and Free Radioligand
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked (e.g., in 0.3% polyethyleneimine) to reduce non-specific binding.[5] The membranes, with the bound radioligand, are trapped on the filter.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]
Detection and Data Analysis
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.[5]
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of CP-96345 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Pharmacokinetic and Metabolic Profile of CP-96345 in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-96345 is a potent, selective, and orally active non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. It has been a valuable research tool for investigating the physiological and pathological roles of Substance P and the NK1 receptor. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of CP-96345. Due to the limited availability of specific quantitative pharmacokinetic and metabolic data for CP-96345 in the public domain, this guide also incorporates representative data from other well-characterized NK1 receptor antagonists, such as Aprepitant and Maropitant, to provide a broader context for the preclinical behavior of this drug class. This guide also details generalized experimental protocols and visualizes the key signaling pathway associated with the drug's mechanism of action.
Introduction to CP-96345
CP-96345 is a high-affinity antagonist for the human NK1 receptor, exhibiting significantly lower affinity for the rat and mouse receptors, a crucial consideration in the selection of appropriate preclinical models. Its oral activity has been demonstrated in various animal models, where it effectively blocks the effects of Substance P, a neuropeptide implicated in pain, inflammation, and emesis.
Pharmacokinetics of NK1 Receptor Antagonists
Data Presentation: Representative Pharmacokinetic Parameters of NK1 Receptor Antagonists
The following tables summarize the pharmacokinetic parameters of Aprepitant and Maropitant in dogs, which are a commonly used preclinical species for this class of drugs.
Table 1: Pharmacokinetic Parameters of Aprepitant in Dogs (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability (%) | ~60-65 | [1][2] |
| Tmax (hr) | 4 | [3] |
| Protein Binding (%) | >95 | [1][4] |
| Volume of Distribution (Vd) (L/kg) | ~0.9 (70 L total) | [4] |
| Terminal Half-life (t½) (hr) | 9-13 | [3][5] |
Table 2: Pharmacokinetic Parameters of Maropitant in Dogs
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Bioavailability (%) | Oral | 2 | 23.7 | [6] |
| Oral | 8 | 37.0 | [6] | |
| Subcutaneous | 1 | 90.7 | [6] | |
| Tmax (hr) | Oral | 2 | 1.9 | [6] |
| Oral | 8 | 1.7 | [6] | |
| Subcutaneous | 1 | 0.75 | [6] | |
| Cmax (ng/mL) | Oral | 2 | - | [7] |
| Oral | 8 | - | [7] | |
| Subcutaneous | 1 | - | [7] | |
| AUC(0-24) (ng·hr/mL) | Oral (Day 1) | 2 | - | [7] |
| Oral (Day 14) | 2 | - | [7] | |
| Oral (Day 1) | 8 | - | [7] | |
| Oral (Day 14) | 8 | - | [7] | |
| Terminal Half-life (t½) (hr) | Oral | 2 | 4.03 | [6] |
| Oral | 8 | 5.46 | [6] | |
| Subcutaneous | 1 | 7.75 | [6] | |
| Clearance (CL/F) (mL/hr/kg) | Oral | 2 | - | [7] |
| Oral | 8 | - | [7] |
Note: Specific Cmax and AUC values for Maropitant were not provided in a readily comparable format in the search results.
Metabolism of NK1 Receptor Antagonists
The metabolism of NK1 receptor antagonists is a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions.
In Vitro Metabolism
-
Aprepitant: In vitro studies using human liver microsomes have shown that aprepitant is extensively metabolized, primarily by Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP1A2 and CYP2C19.[1][2][3][8] The metabolism mainly involves oxidation of the morpholine ring and its side chains.[1]
-
Maropitant: The hepatic metabolism of maropitant in dogs involves two cytochrome P450 isoenzymes: CYP2D15 and CYP3A12.[9] The non-linear kinetics observed with maropitant may be partially due to the saturation of the low-capacity enzyme, CYP2D15.[9]
In Vivo Metabolism
-
Aprepitant: Following oral administration, aprepitant is extensively metabolized, with no parent drug detected in the urine of rats and dogs.[10] The primary route of elimination of drug-related radioactivity is through biliary excretion in rats, while in dogs, both biliary and urinary excretion are significant.[10] The plasma metabolite profiles are qualitatively similar between rats and dogs, with several oxidative metabolites identified.[10] Glucuronidation is also an important metabolic pathway for aprepitant in both species.[10]
-
Maropitant: Urinary recovery of maropitant and its main metabolite in dogs is minimal (<1%), indicating that clearance is primarily hepatic.[6]
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and metabolism studies of CP-96345 are not publicly available. However, this section outlines generalized methodologies commonly employed in preclinical drug development.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of a compound after administration to a preclinical species (e.g., rat, dog, monkey).
Typical Experimental Design:
-
Animal Model: Selection of a relevant species. For NK1 receptor antagonists, dogs are a common model.
-
Dosing: Administration of the compound via the intended clinical route (e.g., oral) and an intravenous route to determine absolute bioavailability.[11] Dose selection is typically based on preliminary efficacy and toxicology studies.[12]
-
Blood Sampling: Collection of serial blood samples at predetermined time points post-dose.[13] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: Quantification of the drug concentration in plasma samples using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[13]
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways, metabolizing enzymes, and potential metabolites of a compound.
Typical Experimental Design:
-
Test Systems: Incubation of the compound with various in vitro systems, such as:
-
Liver Microsomes: To investigate phase I (e.g., oxidation, reduction, hydrolysis) metabolism, primarily mediated by cytochrome P450 enzymes.
-
Hepatocytes: To study both phase I and phase II (e.g., glucuronidation, sulfation) metabolism in a more complete cellular system.
-
Recombinant CYP Enzymes: To identify the specific CYP isoforms responsible for the metabolism of the compound.
-
-
Incubation Conditions: The compound is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).
-
Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Metabolite Identification: The structures of the metabolites are elucidated based on their mass spectral data.
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) of the major metabolic pathways.
Mandatory Visualization: Signaling Pathway
Tachykinin NK1 Receptor Signaling Pathway
CP-96345 exerts its pharmacological effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling cascades. The binding of Substance P to the G-protein coupled NK1 receptor activates several intracellular signaling pathways.[14][15][16][17]
Conclusion
CP-96345 remains a critical tool for preclinical research into the roles of Substance P and the NK1 receptor. While specific, publicly available pharmacokinetic and metabolism data for this compound are limited, the information available for other NK1 receptor antagonists such as Aprepitant and Maropitant provides a valuable framework for understanding the likely in vivo behavior of this class of drugs. Key characteristics include good oral bioavailability (though potentially subject to first-pass metabolism), high protein binding, and extensive hepatic metabolism, primarily through CYP450 enzymes. The significant species differences in receptor affinity underscore the importance of careful model selection in preclinical studies. Further research to delineate the complete pharmacokinetic and metabolic profile of CP-96345 would be beneficial for a more comprehensive understanding of its disposition and for refining its use as a pharmacological probe.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 4. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of maropitant citrate dosed orally to dogs at 2 mg/kg and 8 mg/kg once daily for 14 days consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. [PDF] The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 11. biotechfarm.co.il [biotechfarm.co.il]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 15. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Stereospecificity of NK-1 Receptor Antagonism: A Technical Guide to CP-96,345 and its Enantiomer CP-96,344
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereospecificity of the potent non-peptide neurokinin-1 (NK-1) receptor antagonist, CP-96,345, and its inactive enantiomer, CP-96,344. A comprehensive understanding of their differential binding affinities, functional activities, and the underlying molecular interactions is critical for the development of selective and effective NK-1 receptor-targeted therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to NK-1 Receptor and its Ligands
The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The SP/NK-1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[1][2] Consequently, antagonists of the NK-1 receptor have been pursued as therapeutic agents for conditions such as chemotherapy-induced nausea and vomiting, and pain.[3]
CP-96,345 is a potent and selective non-peptide antagonist of the NK-1 receptor.[4][5] Its development was a significant milestone in the field, providing a valuable tool for studying the physiological roles of the NK-1 receptor and paving the way for clinically approved drugs. The stereoisomer of CP-96,345, its enantiomer CP-96,344, exhibits dramatically reduced affinity and functional activity at the NK-1 receptor, highlighting the critical importance of stereochemistry in its pharmacological action.[6][7]
Quantitative Analysis of Stereospecificity
The profound difference in the pharmacological activity of CP-96,345 and CP-96,344 is quantitatively demonstrated by their binding affinities and functional potencies. The following tables summarize the key data from various in vitro and in vivo studies.
Table 1: Comparative Binding Affinities for the NK-1 Receptor
| Compound | Species | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| CP-96,345 | Human | CHO cells expressing hNK-1R | [3H]Substance P | 0.575 | - | [8] |
| Rat | Submaxillary gland membranes | [3H]Substance P | - | 34 ± 3.6 | [9] | |
| CP-96,344 | Human | CHO cells expressing hNK-1R | [3H]Substance P | >10,000 | - | [8] |
| Rat | Submaxillary gland membranes | [3H]Substance P | - | Inactive | [9] |
Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values are measures of binding affinity. A lower value indicates a higher affinity.
Table 2: Comparative Functional Antagonism
| Assay | Species | Agonist | CP-96,345 (Effective Dose/Concentration) | CP-96,344 (Effective Dose/Concentration) | Reference |
| Substance P-induced Salivation | Rat | Substance P | ED50: 12-24 µmol/kg (i.p. or oral) | Inactive | [9] |
| Neurogenic Plasma Extravasation | Rat | Substance P / Nerve Stimulation | 3.0-9.0 µmol/kg (i.v.) | Inactive | [10] |
| Nociceptive Responses (Tail flick) | Rat | Intrathecal Substance P | 5 mg/kg (s.c.) | Inactive at 5 mg/kg (s.c.) | [7] |
Note: ED50 (median effective dose) is the dose that produces a therapeutic response in 50% of the population.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the stereospecificity of NK-1 receptor antagonists. The following sections outline the key experimental protocols used to characterize CP-96,345 and CP-96,344.
NK-1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the NK-1 receptor (e.g., from transfected CHO cells or rat brain tissue).
-
Radioligand (e.g., [3H]Substance P).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Unlabeled competitor compounds (CP-96,345, CP-96,344, and a known non-specific binder).
-
96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the competitor compound (CP-96,345 or CP-96,344), and a fixed concentration of the radioligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of specific binding against the log concentration of the competitor. The Ki value can then be calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced activation of the Gq-coupled NK-1 receptor, which leads to the production of inositol phosphates.
Materials:
-
Cells stably expressing the NK-1 receptor.
-
Cell culture medium.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP degradation.
-
Substance P (agonist).
-
CP-96,345 and CP-96,344.
-
IP-One HTRF assay kit (or similar).
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture: Plate the NK-1 receptor-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of CP-96,345 or CP-96,344 in stimulation buffer.
-
Agonist Stimulation: Add a fixed concentration of Substance P to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and IP Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) according to the manufacturer's protocol.
-
Data Acquisition: Incubate for 1 hour at room temperature and read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Plot the signal against the log concentration of the antagonist to determine the IC50 value for the inhibition of Substance P-induced IP accumulation.
In Vivo Substance P-Induced Salivation Assay
This in vivo assay assesses the functional antagonism of NK-1 receptors in a whole-animal model.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., pentobarbital).
-
Substance P.
-
CP-96,345 and CP-96,344.
-
Saline solution.
-
Pre-weighed absorbent cotton swabs.
-
Analytical balance.
Procedure:
-
Animal Preparation: Anesthetize the rats and administer CP-96,345, CP-96,344, or saline via the desired route (e.g., intraperitoneal or oral).
-
Substance P Challenge: After a set pre-treatment time, administer a single dose of Substance P intravenously to induce salivation.
-
Saliva Collection: Immediately following the Substance P injection, collect all secreted saliva from the oral cavity for a fixed period (e.g., 2 minutes) using the pre-weighed cotton swabs.
-
Quantification: Immediately weigh the cotton swabs to determine the amount of saliva produced.
-
Data Analysis: Compare the amount of saliva produced in the antagonist-treated groups to the saline-treated control group to determine the dose-dependent inhibition of salivation.
Visualizing the Molecular Landscape
Diagrams are essential tools for understanding the complex biological systems involved. The following Graphviz diagrams illustrate the NK-1 receptor signaling pathway, a typical experimental workflow, and the concept of stereospecificity.
Caption: NK-1 Receptor Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Characterizing Stereospecificity.
Caption: Conceptual Diagram of Stereospecific Binding to the NK-1 Receptor.
Conclusion
The stark contrast in the pharmacological profiles of CP-96,345 and its enantiomer, CP-96,344, provides a compelling example of stereospecificity in drug-receptor interactions. The (2S, 3S) configuration of CP-96,345 is essential for its high-affinity binding to the NK-1 receptor and its potent antagonist activity. In contrast, the (2R, 3R) configuration of CP-96,344 results in a molecule that is largely unable to interact effectively with the receptor's binding pocket. This profound difference underscores the importance of three-dimensional molecular structure in drug design and development. The data and methodologies presented in this guide serve as a valuable resource for researchers and scientists working to develop novel and highly selective therapeutics targeting the NK-1 receptor and other GPCRs.
References
- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into species variants in tachykinin NK1 receptors by use of the non-peptide antagonist, CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of tachykinin-induced salivation in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 7. CP-96,345, but not its stereoisomer, CP-96,344, blocks the nociceptive responses to intrathecally administered substance P and to noxious thermal and chemical stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-96345: A Technical Guide for Studying Substance P Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter, is a key mediator in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[2] The development of selective antagonists for the NK1R has been instrumental in elucidating the roles of Substance P in these processes.[1] CP-96345 is a potent and selective non-peptide antagonist of the NK1R, making it an invaluable tool for researchers studying Substance P signaling.[3] This technical guide provides an in-depth overview of CP-96345, including its pharmacological properties, experimental protocols for its use, and a summary of key data to facilitate its application in research and drug development.
Pharmacological Profile of CP-96345
CP-96345 is characterized by its high affinity and selectivity for the NK1 receptor. However, its binding affinity can exhibit significant species-dependent differences. Notably, CP-96345 has a much higher affinity for the human NK1 receptor compared to the rat NK1 receptor.[4][5] This species selectivity is an important consideration when designing and interpreting experiments. The inactive enantiomer, CP-96,344, which has no significant affinity for the NK1 receptor, serves as an excellent negative control in experiments to distinguish specific NK1R-mediated effects from off-target activities.[6]
Off-Target Activities
While CP-96345 is a selective NK1R antagonist, it is important to be aware of potential off-target effects, particularly at higher concentrations. Studies have shown that CP-96345 can interact with L-type calcium channels.[7][8] This interaction is not stereoselective, meaning both CP-96345 and its inactive enantiomer CP-96,344 can affect these channels.[8] Therefore, using the lowest effective concentration of CP-96345 and including CP-96,344 as a control is crucial to mitigate and identify potential off-target effects.
Quantitative Data
The following tables summarize the binding affinity and functional activity of CP-96345 at the NK1 receptor across different species and experimental systems.
Table 1: Binding Affinity of CP-96345 for the NK1 Receptor
| Species | Preparation | Radioligand | Kd (nM) | Ki (nM) | Reference(s) |
| Human | UC11 cells | [3H]-Substance P | 0.99 | [4] | |
| Rat | LRM55 cells | [3H]-Substance P | 210 | [4] | |
| Rat | Cerebral Cortex Membranes | [125I]-Bolton-Hunter-conjugated Substance P | 59.6 | [7] | |
| Guinea Pig | Tracheal Smooth Muscle | pKB 7.0-7.5 | [7] |
Table 2: Functional Antagonism of CP-96345 at the NK1 Receptor
| Assay | Species/Tissue | Agonist | IC50/pIC50 | Reference(s) |
| Inositol Phosphate Accumulation | Human UC11 cells | Substance P | Kd = 0.99 nM | [4] |
| Inositol Phosphate Accumulation | Rat LRM55 cells | Substance P | Kd = 210 nM | [4] |
| Tachykinin-mediated Contraction | Guinea Pig Iris Sphincter | Electrical Stimulation | pIC50 = 5.4 | [2] |
| Tachykinin-mediated Contraction | Guinea Pig Taenia Coli | Electrical Stimulation | pIC50 = 5.7 | [2] |
| Formalin-induced Agitation (Phase 2) | Rat (intrathecal) | Formalin | Dose-dependent inhibition (10-200 µg) | [6] |
| Formalin-induced Agitation (Phase 2) | Rat (intraperitoneal) | Formalin | Dose-dependent inhibition (1-15 mg/kg) | [6] |
| Sedation and Motor Impairment | Mouse | ED50/ID50 = 1.9-3.6 mg/kg | [9] |
Substance P / NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to various cellular responses, including neuronal excitation, inflammation, and cell proliferation.
Caption: Substance P signaling pathway via the NK1 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing CP-96345 to study Substance P signaling.
In Vitro Radioligand Binding Assay
This protocol is for determining the binding affinity of CP-96345 to the NK1 receptor in cell membranes.
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from CHO or UC11 cells)
-
[3H]-Substance P (Radioligand)
-
CP-96345
-
CP-96,344 (inactive enantiomer for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of CP-96345 in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Substance P, and varying concentrations of CP-96345.
-
For determining non-specific binding, use a high concentration of CP-96,344 in separate wells instead of CP-96345.
-
For total binding, add only [3H]-Substance P and binding buffer.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the CP-96345 concentration.
-
Determine the IC₅₀ value (the concentration of CP-96345 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
In Vitro Inositol Phosphate Accumulation Assay
This assay measures the functional antagonism of CP-96345 by quantifying its ability to inhibit Substance P-induced inositol phosphate (IP) accumulation.
Materials:
-
Cells expressing the NK1 receptor (e.g., UC11 or LRM55 cells)
-
[³H]-myo-inositol
-
Labeling medium (e.g., inositol-free DMEM)
-
Stimulation buffer (e.g., HBSS containing LiCl)
-
Substance P
-
CP-96345
-
Perchloric acid or trichloroacetic acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in multi-well plates and grow to confluency.
-
Label the cells by incubating them with [³H]-myo-inositol in labeling medium overnight.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with different concentrations of CP-96345 in stimulation buffer for a specified time.
-
Stimulate the cells with a fixed concentration of Substance P for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).
-
Neutralize the cell extracts.
-
Separate the inositol phosphates from free inositol using anion-exchange chromatography with Dowex resin.
-
Elute the total inositol phosphates and measure the radioactivity by scintillation counting.
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the CP-96345 concentration.
-
Determine the IC₅₀ value for the inhibition of Substance P-stimulated IP accumulation.
Caption: Workflow for an inositol phosphate accumulation assay.
In Vivo Measurement of Blood Pressure in Anesthetized Rats
This protocol describes the procedure to evaluate the effect of CP-96345 on Substance P-induced hypotension in anesthetized rats.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., urethane or pentobarbital)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and recording system
-
Substance P
-
CP-96345
-
Saline
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Cannulate the carotid artery for direct measurement of arterial blood pressure and connect it to a pressure transducer.
-
Cannulate the jugular vein for intravenous administration of substances.
-
Allow the animal to stabilize and record a baseline blood pressure.
-
Administer a bolus injection of Substance P and record the resulting hypotensive response.
-
After the blood pressure returns to baseline, administer CP-96345 intravenously.
-
At various time points after CP-96345 administration, challenge the animal again with the same dose of Substance P and record the blood pressure response.
-
The inactive enantiomer CP-96,344 can be used as a negative control in a separate group of animals.
Data Analysis:
-
Measure the change in mean arterial pressure (MAP) from baseline in response to Substance P before and after the administration of CP-96345.
-
Calculate the percentage inhibition of the Substance P-induced hypotensive response at each time point after CP-96345 administration.
-
Construct a dose-response curve if different doses of CP-96345 are tested.
In Vivo Neurogenic Plasma Extravasation Assay (Evans Blue)
This assay is used to assess the effect of CP-96345 on neurogenic inflammation by measuring the extravasation of Evans blue dye.[10][11]
Materials:
-
Rats or mice
-
Anesthetic
-
Evans blue dye solution (e.g., 50 mg/kg in saline)[10]
-
Substance P or other inflammatory stimulus (e.g., capsaicin)[11]
-
CP-96345
-
Formamide
-
Spectrophotometer or fluorometer
Procedure:
-
Anesthetize the animal.
-
Administer CP-96345 (and CP-96,344 as a control in a separate group) via the desired route (e.g., intraperitoneal or intravenous).
-
After a suitable pre-treatment time, inject Evans blue dye intravenously. The dye will bind to plasma albumin.
-
After a short circulation time (e.g., 5 minutes), induce neurogenic inflammation by administering Substance P or another inflammatory agent.[10]
-
After a defined period (e.g., 20-30 minutes), perfuse the animal with saline to remove intravascular Evans blue.
-
Dissect the tissue of interest (e.g., dura mater, skin).
-
Extract the extravasated Evans blue from the tissue by incubating it in formamide.[10]
-
Measure the concentration of Evans blue in the formamide extract using a spectrophotometer (at ~620 nm) or a fluorometer.[10]
Data Analysis:
-
Quantify the amount of extravasated Evans blue per gram of tissue.
-
Compare the amount of extravasation in animals treated with CP-96345 to control animals to determine the percentage of inhibition.
Conclusion
CP-96345 is a powerful and selective tool for investigating the physiological and pathological roles of Substance P and the NK1 receptor. Its high affinity for the human NK1 receptor makes it particularly relevant for studies with translational potential. However, researchers must remain mindful of its species-dependent affinity and potential off-target effects at higher concentrations. The use of its inactive enantiomer, CP-96,344, as a negative control is highly recommended for robust experimental design. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers to effectively utilize CP-96345 in their studies of Substance P signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional characterization of the human neurokinin receptors NK1, NK2, and NK3 based on a cellular assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of substance P and an analogue on blood pressure and avoidance learning in rats with spontaneous hypertension (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- 11. researchgate.net [researchgate.net]
Initial Biological Screening of CP-96345: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial biological screening and activity of CP-96345, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The document details the core activities of CP-96345, presents quantitative data from key experiments, outlines detailed experimental methodologies, and visualizes critical pathways and workflows.
Core Biological Activity
CP-96345 is a highly potent and specific antagonist of the substance P (SP) receptor (NK1 receptor).[1][2] Substance P is a neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[3][4][5] By blocking the NK1 receptor, CP-96345 effectively inhibits the biological effects of substance P. This antagonistic activity makes it a valuable tool for researching neurogenic inflammation and has been investigated for its potential therapeutic effects in conditions such as pain and inflammation.[1][4][6][7]
The initial screening of CP-96345 demonstrated its ability to prevent the drop in blood pressure induced by substance P and to inhibit plasma protein extravasation, a key component of neurogenic inflammation.[4][6][7] Furthermore, its activity has been shown to be stereospecific, with its enantiomer, CP-96344, being largely inactive.[4] While primarily targeting the NK1 receptor, some studies have suggested that CP-96345 may also interact with L-type calcium channels, although this is not its primary mechanism of action.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo experiments investigating the activity of CP-96345.
Table 1: In Vitro Binding Affinity and Functional Antagonism of CP-96345
| Assay Type | Preparation | Radioligand/Agonist | CP-96345 Potency | Reference |
| Radioligand Binding | Rat cerebral cortex membranes | [125I]-Bolton-Hunter-conjugated substance P | Ki: 59.6 nM | [9] |
| Radioligand Binding | Human UC11 astrocytoma cells | Not Specified | Kd: 0.99 nM | [10] |
| Radioligand Binding | Rat LRM55 glial cells | Not Specified | Kd: 210 nM | [10] |
| Functional Antagonism (pIC50) | Guinea-pig iris sphincter | Electrically evoked tachykinin-mediated contraction | 5.4 ± 0.2 | [11] |
| Functional Antagonism (pIC50) | Guinea-pig taenia coli | Electrically evoked tachykinin-mediated contraction | 5.7 ± 0.08 | [11] |
Table 2: In Vivo Activity of CP-96345
| Model | Species | Endpoint | CP-96345 Dose/Route | Efficacy | Reference |
| Substance P-induced Hypotension | Rat | Inhibition of blood pressure drop | 0.4-3.0 µmol/kg, i.v. | Dose-dependent prevention | [4] |
| Neurogenic Plasma Extravasation | Rat | Inhibition of mustard oil-induced extravasation | ED50: 10 µmol/kg, oral | Orally active | [4] |
| Neurogenic Plasma Extravasation | Guinea-pig | Inhibition of substance P-induced plasma exudation | 1-100 nmol/kg, i.v. | Dose-dependent inhibition | [12] |
| Inflammatory Pain (Formalin Test) | Mouse | Reduction in paw licking (late phase) | Intrathecal | Significant antinociception | [12] |
| Inflammatory Pain (Capsaicin Test) | Mouse | Reduction in paw licking | Intrathecal | Dose-dependent reduction | [12] |
| Motor Impairment (Black-and-White Box) | Mouse | Decreased motor activity | 1.9-3.6 mg/kg, i.p. | ED50/ID50 values | [9] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of CP-96345 for the NK1 receptor.
Materials:
-
Membrane Preparation: Homogenized tissue or cells expressing the NK1 receptor (e.g., rat brain cortex, CHO cells transfected with human NK1 receptor).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Tyr⁸-Substance P.
-
CP-96345: A range of concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Prepare membrane homogenates by centrifugation and resuspend in assay buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of CP-96345 or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of CP-96345, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Neurogenic Inflammation Model (Rat Paw Edema)
This protocol describes an in vivo model to assess the anti-inflammatory activity of CP-96345.
Materials:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Inducing Agent: Carrageenan (1% in sterile saline).
-
CP-96345: Prepared in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Parenteral Vehicle Control.
-
Plethysmometer: For measuring paw volume.
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Administer CP-96345 or the vehicle control to the rats at a specified time before the induction of inflammation (e.g., 30-60 minutes).
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Compare the paw edema in the CP-96345-treated group to the vehicle-treated group to determine the anti-inflammatory effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NK1 Receptor Signaling Pathway and CP-96345 Inhibition.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. CP-96,345 antagonism of NK1 receptors and smoke-induced protein extravasation in relation to its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 5. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of neurogenic plasma exudation in guinea-pig airways by CP-96,345, a new non-peptide NK1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic and Mechanistic Insights into the Neurokinin-1 Receptor Bound to a CP-96,345 Analog
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystallographic data for the human Neurokinin-1 (NK1) receptor in a therapeutically relevant antagonist-bound state. The data presented is derived from the high-resolution crystal structure of the NK1 receptor in complex with CP-99,994, a potent and selective antagonist that is a close structural and functional analog of the pioneering non-peptide antagonist, CP-96,345. This document is intended to serve as a comprehensive resource for researchers in structural biology, pharmacology, and medicinal chemistry engaged in the development of novel therapeutics targeting the NK1 receptor.
Introduction
The Neurokinin-1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood disorders. Consequently, the NK1 receptor has emerged as a significant target for therapeutic intervention. The development of non-peptide antagonists, beginning with compounds like CP-96,345, has been a major focus of drug discovery efforts. Understanding the precise molecular interactions between these antagonists and the NK1 receptor is paramount for the rational design of next-generation therapeutics with improved efficacy and selectivity.
This guide focuses on the structural data obtained from the crystallization of the human NK1 receptor with CP-99,994, a direct successor to CP-96,345, providing a detailed view of the antagonist binding pocket and the conformational state of the receptor.
Quantitative Crystallographic Data
The crystallographic data for the human NK1 receptor in complex with CP-99,994 (PDB ID: 6HLL) is summarized in the tables below. This structure was determined to a resolution of 3.27 Å.[1][2]
Table 1: Data Collection and Refinement Statistics
| Parameter | Value |
| PDB ID | 6HLL |
| Resolution (Å) | 3.27 |
| Space group | C222₁ |
| Unit Cell Parameters | |
| a, b, c (Å) | 75.9, 155.8, 169.3 |
| α, β, γ (°) | 90, 90, 90 |
| Refinement Statistics | |
| R-work | 0.225 |
| R-free | 0.275 |
| No. of unique reflections | 22,192 |
| Completeness (%) | 99.8 |
| Redundancy | 6.5 |
Data sourced from PDB entry 6HLL.[1][3][4]
Experimental Protocols
The following protocols are based on the methodologies described by Schoppe et al. (2019) for the structure determination of the human NK1 receptor in complex with CP-99,994.[2]
Receptor Construct Engineering and Expression
To facilitate crystallization, the human NK1 receptor was engineered for enhanced stability. This involved two rounds of directed evolution in Saccharomyces cerevisiae, followed by the introduction of four thermostabilizing mutations (L742.46A, A1444.39L, A2155.57L, and K2436.30A). Furthermore, a large portion of the third intracellular loop (ICL3), a region known for its flexibility, was replaced with the thermostable glycogen synthase domain from Pyrococcus abyssi (PGS). This final construct, termed NK1RXTAL, was expressed in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system.
Solubilization and Purification
Cell membranes from Sf9 cells expressing NK1RXTAL were harvested and the receptor was solubilized in a detergent mixture containing n-dodecyl-β-D-maltopyranoside (DDM), cholesteryl hemisuccinate (CHS), and the antagonist CP-99,994. The antagonist was present throughout the purification process to stabilize the desired conformational state of the receptor. The solubilized receptor was then purified using affinity chromatography with an anti-FLAG antibody resin, followed by size-exclusion chromatography to ensure a homogenous preparation.
Crystallization
The purified NK1RXTAL-CP-99,994 complex was crystallized using the lipidic cubic phase (LCP) method. The protein-laden LCP was prepared by mixing the purified receptor with monoolein. Crystallization screens were set up in 96-well plates, and diffraction-quality crystals were obtained by vapor diffusion.
Data Collection and Structure Determination
X-ray diffraction data were collected from cryo-cooled crystals at a synchrotron source. The structure was solved by molecular replacement using the structure of a related GPCR as a search model. The model was then manually built and refined against the diffraction data to yield the final structure.
Visualizations
Experimental Workflow for Structure Determination
The following diagram illustrates the key steps in the experimental workflow for determining the crystal structure of the NK1 receptor in complex with CP-99,994.
NK1 Receptor Signaling and Antagonism
The NK1 receptor primarily couples to Gq/11 and Gs G proteins. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change that activates these G proteins, initiating downstream signaling cascades. The diagram below outlines the canonical Gq/11 pathway and illustrates the mechanism of action of antagonists like CP-99,994.
Conclusion
The crystallographic data of the human NK1 receptor in complex with the CP-96,345 analog, CP-99,994, provides a foundational framework for understanding the molecular basis of antagonism for this therapeutically important receptor. The detailed structural information and the experimental protocols outlined in this guide offer valuable resources for the scientific community. These insights are instrumental for the ongoing efforts to design and develop novel NK1 receptor modulators with enhanced pharmacological properties for the treatment of a range of human diseases.
References
- 1. rcsb.org [rcsb.org]
- 2. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwPDB: pdb_00006hll [wwpdb.org]
- 4. 6HLL: Crystal structure of the Neurokinin 1 receptor in complex with the small molecule antagonist CP-99,994 [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-96345 in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96345 is a potent and selective non-peptide antagonist of the substance P (SP) neurokinin-1 (NK-1) receptor.[1][2] Substance P is a neuropeptide implicated in the transmission of pain signals and neurogenic inflammation.[1][3][4] By blocking the binding of substance P to its receptor, CP-96345 offers a valuable tool for investigating the role of the SP/NK-1 pathway in various pain states. These application notes provide detailed protocols for utilizing CP-96345 in established in vivo models of inflammatory and neuropathic pain.
Mechanism of Action
Substance P, released from the terminals of primary afferent C-fibers, binds to NK-1 receptors on postsynaptic neurons and other cells, leading to a cascade of intracellular events that contribute to nociceptive transmission and inflammation.[4] CP-96345 competitively and stereospecifically inhibits this interaction, thereby attenuating pain responses and neurogenic inflammation.[4]
Below is a diagram illustrating the signaling pathway of Substance P and the inhibitory action of CP-96345.
References
- 1. Lack of potent antinociceptive activity by substance P antagonist CP-96,345 in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of CP-96345 in Neurogenic Inflammation Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, increased vascular permeability, and plasma protein extravasation. This process is primarily mediated by the release of neuropeptides, such as Substance P (SP), from the peripheral terminals of sensory neurons.[1][2][3] Substance P exerts its pro-inflammatory effects by binding to the neurokinin-1 (NK-1) receptor.[4][5]
CP-96345 is a potent and selective non-peptide antagonist of the NK-1 receptor.[2][3] Its ability to block the binding of Substance P makes it a valuable pharmacological tool for investigating the mechanisms of neurogenic inflammation and for evaluating the therapeutic potential of NK-1 receptor antagonism in various inflammatory conditions.[2][3] These application notes provide detailed protocols for the use of CP-96345 in established animal models of neurogenic inflammation.
Mechanism of Action
CP-96345 competitively and stereospecifically inhibits the binding of Substance P to the NK-1 receptor, thereby blocking the downstream signaling cascade that leads to vasodilation and increased vascular permeability.[2][3] It is important to note that some studies have reported non-specific effects of CP-96345. Therefore, the use of its inactive enantiomer, CP-96344, as a negative control is highly recommended to ensure that the observed effects are due to specific NK-1 receptor antagonism.
Data Presentation
The following tables summarize the quantitative data on the efficacy of CP-96345 in various animal models of neurogenic inflammation.
Table 1: Effect of Intravenous CP-96345 on Substance P-Induced Hypotension in Rats
| Dose of CP-96345 (µmol/kg, i.v.) | Inhibition of Substance P-induced Blood Pressure Drop (%) |
| 0.4 | Dose- and time-dependent prevention |
| 3.0 | Dose- and time-dependent prevention |
Data extracted from Lembeck et al., 1992.[2][3]
Table 2: Effect of CP-96345 on Neurogenically-Induced Plasma Extravasation in Rats
| Model of Neurogenic Inflammation | Dose of CP-96345 | Route of Administration | Inhibition of Plasma Extravasation |
| Substance P Infusion | 3.0 - 9.0 µmol/kg | i.v. | Significant inhibition |
| Antidromic Saphenous Nerve Stimulation | 3.0 - 9.0 µmol/kg | i.v. | Significant inhibition |
| Mustard Oil Application | 3.0 - 9.0 µmol/kg | i.v. | Significant inhibition |
| Mustard Oil Application | ED50: 10 µmol/kg | Oral | Orally active in blocking extravasation |
Data extracted from Lembeck et al., 1992.[2][3]
Table 3: Effect of CP-96345 in a Rat Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
| Treatment Group | Disease Activity Index | Mucosal Myeloperoxidase Activity | Colonic Tissue Damage Score |
| DSS + Vehicle | Markedly increased | Significantly increased | Significantly increased |
| DSS + CP-96345 | Significantly reduced | Significantly reduced | Significantly reduced |
| DSS + CP-96344 (inactive enantiomer) | No significant effect | No significant effect | No significant effect |
Data from Stucchi et al., 2000.[6]
Experimental Protocols
Protocol 1: Mustard Oil-Induced Neurogenic Inflammation in the Rat Paw
This protocol describes the induction of neurogenic inflammation in the rat paw using mustard oil and the assessment of plasma extravasation using Evans Blue dye.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
CP-96345
-
CP-96344 (inactive enantiomer)
-
Mustard oil (allyl isothiocyanate)
-
Evans Blue dye
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution (0.9%)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 65 mg/kg, i.p.).
-
Drug Administration:
-
For intravenous administration, dissolve CP-96345 or CP-96344 in saline and inject via a cannulated jugular vein at the desired dose (e.g., 3.0-9.0 µmol/kg) 10 minutes before the induction of inflammation.
-
For oral administration, administer CP-96345 or CP-96344 by gavage at the desired dose (e.g., 10 µmol/kg) 1 hour before the induction of inflammation.
-
-
Evans Blue Injection: Inject Evans Blue dye (50 mg/kg in a volume of 2.5 ml/kg) intravenously. The dye will bind to plasma albumin.
-
Induction of Neurogenic Inflammation: Five minutes after the Evans Blue injection, topically apply a solution of mustard oil (e.g., 5% in paraffin oil) to the dorsal surface of one hind paw.
-
Tissue Collection: After a set period (e.g., 30 minutes), euthanize the animal and dissect the skin from the treated and untreated paws.
-
Quantification of Plasma Extravasation:
-
Weigh the collected skin samples.
-
Extract the Evans Blue dye from the tissue by incubating it in formamide (e.g., 1 ml per 100 mg of tissue) at 60°C for 24 hours.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the amount of extravasated Evans Blue dye in µg per mg of tissue by comparing the absorbance to a standard curve of known Evans Blue concentrations.
-
Protocol 2: Antidromic Nerve Stimulation-Induced Neurogenic Inflammation in the Rat
This protocol details the induction of neurogenic inflammation via electrical stimulation of the saphenous nerve.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
CP-96345
-
CP-96344 (inactive enantiomer)
-
Evans Blue dye
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution (0.9%)
-
Bipolar platinum electrode
-
Electrical stimulator
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., sodium pentobarbital, 65 mg/kg, i.p.) and cannulate the jugular vein for drug and dye administration.
-
Nerve Exposure: Surgically expose the saphenous nerve in one leg.
-
Drug Administration: Administer CP-96345, CP-96344, or vehicle intravenously 10 minutes prior to nerve stimulation.
-
Evans Blue Injection: Inject Evans Blue dye (50 mg/kg) intravenously.
-
Antidromic Nerve Stimulation: Place the bipolar electrode on the distal end of the exposed saphenous nerve and stimulate it electrically (e.g., 10 V, 1 ms, 10 Hz) for a defined period (e.g., 5 minutes).
-
Tissue Collection: Euthanize the animal 30 minutes after the stimulation and collect skin samples from the innervated area of both the stimulated and unstimulated legs.
-
Quantification of Plasma Extravasation: Follow the same procedure for Evans Blue extraction and quantification as described in Protocol 1.
Visualizations
Caption: Signaling pathway of Substance P-mediated neurogenic inflammation and the inhibitory action of CP-96345.
Caption: General experimental workflow for evaluating the efficacy of CP-96345 in a neurogenic inflammation model.
References
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation [pubmed.ncbi.nlm.nih.gov]
- 3. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 5. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NK-1 antagonist reduces colonic inflammation and oxidative stress in dextran sulfate-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intrathecal versus Systemic Administration of CP-96345 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-96345 is a potent and selective non-peptide antagonist of the Substance P (SP) neurokinin-1 (NK1) receptor.[1][2] Substance P, a neuropeptide widely distributed in the central and peripheral nervous systems, is implicated in the pathophysiology of pain, inflammation, and various other physiological processes.[1][3] Consequently, the administration of NK1 receptor antagonists like CP-96345 is a key area of investigation for therapeutic interventions. This document provides detailed application notes and protocols for the intrathecal and systemic administration of CP-96345 in rat models, based on available scientific literature. It is important to note that while both routes of administration have been investigated, there is a scarcity of studies directly comparing the efficacy of intrathecal versus systemic CP-96345 for the same endpoints in rats.
Mechanism of Action
The primary mechanism of action for CP-96345 is the competitive antagonism of the NK1 receptor, thereby blocking the downstream signaling cascades initiated by Substance P.[1][4] Upon binding to the NK1 receptor, a G protein-coupled receptor, Substance P activates signaling pathways that include phosphoinositide hydrolysis, calcium mobilization, and mitogen-activated protein kinase (MAPK) activation.[4][5] By inhibiting this interaction, CP-96345 can modulate neuronal sensitization, neurogenic inflammation, and other SP-mediated responses.
Additionally, studies have indicated that CP-96345 can interact with L-type calcium channels, which may contribute to its pharmacological profile.[6][7] This interaction, however, appears to be non-stereoselective, unlike its specific action on the NK1 receptor.[7]
Signaling Pathway of Substance P and CP-96345
Caption: Substance P (SP) binds to the NK1 receptor, initiating intracellular signaling. CP-96345 competitively antagonizes this receptor, blocking SP-mediated effects.
Data Presentation: Intrathecal vs. Systemic Administration
The following tables summarize quantitative data from various studies. A direct comparison is challenging due to the lack of head-to-head studies.
Table 1: Systemic Administration of CP-96345 in Rats
| Application | Route | Dose Range | Effect | Reference |
| Neurogenic Inflammation | Intravenous (i.v.) | 3.0 - 9.0 µmol/kg | Significant inhibition of plasma protein extravasation.[8][9] | [8],[9] |
| Oral | ED₅₀: 10 µmol/kg | Blockade of mustard oil-induced plasma extravasation.[8][9] | [8],[9] | |
| Hypotension | Intravenous (i.v.) | 0.4 - 3.0 µmol/kg | Prevention of Substance P-induced drop in blood pressure.[8][9] | [8],[9] |
| Colitis | Intraperitoneal (i.p.) | Not specified | Attenuation of colonic inflammation and oxidative stress.[10] | [10] |
| Pain (Inflammatory) | Not specified | Not specified | Abolished carrageenin-induced mechanical hyperalgesia and reduced paw edema.[11][12] | [11],[12] |
Table 2: Intrathecal Administration of CP-96345 in Rats
| Application | Route | Dose Range | Effect | Reference |
| Nociception (Formalin Test) | Intrathecal (i.t.) | 20 µg | Attenuation of the second phase of the formalin test.[13] | [13] |
| Somatosympathetic Reflex | Intrathecal (i.t.) | Not specified | Effects on somatosympathetic reflex discharges.[14] | [14] |
| Anesthesia | Intrathecal (i.t.) | Not specified | Reduction in the minimum alveolar anesthetic concentration (MAC) of isoflurane. |
Experimental Protocols
Protocol 1: Systemic Administration for Anti-Inflammatory Effects
This protocol is based on studies investigating the role of CP-96345 in carrageenan-induced paw edema.
Materials:
-
CP-96345
-
Vehicle (e.g., saline, distilled water, or as specified in the original study)
-
Carrageenan solution (e.g., 1% in saline)
-
Adult male Sprague-Dawley or Wistar rats (200-250 g)
-
Parenteral administration supplies (syringes, needles)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve CP-96345 in the chosen vehicle to the desired concentration.
-
Baseline Measurement: Measure the paw volume or thickness of the right hind paw of each rat before any injections.
-
CP-96345 Administration: Administer CP-96345 or vehicle via the desired systemic route (e.g., intraperitoneal, intravenous, or oral gavage) at the specified dose.
-
Induction of Inflammation: At a predetermined time following drug administration (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar surface of the right hind paw.
-
Post-Induction Measurements: Measure paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume or thickness compared to the baseline for each animal. Compare the results between the CP-96345-treated and vehicle-treated groups using appropriate statistical methods.
Experimental Workflow for Systemic Administration
Caption: Workflow for evaluating the anti-inflammatory effects of systemically administered CP-96345.
Protocol 2: Intrathecal Administration for Nociceptive Testing
This protocol is a generalized procedure based on studies using the formalin test.
Materials:
-
CP-96345
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Formalin solution (e.g., 5% in saline)
-
Adult male Sprague-Dawley or Wistar rats with chronic intrathecal catheters
-
Intrathecal injection supplies (Hamilton syringe)
-
Observation chamber with a mirror to allow for unobstructed viewing of the paws
Procedure:
-
Intrathecal Catheter Implantation: Surgical implantation of an intrathecal catheter at the lumbar level is required. Allow animals to recover for 5-7 days post-surgery.[15] General procedures for catheterization can be found in the literature.[16][17]
-
Animal Habituation: On the day of the experiment, place the rats in the observation chambers for at least 30 minutes to acclimate.
-
Drug Preparation: Dissolve CP-96345 in the appropriate vehicle to the desired concentration.
-
Intrathecal Administration: Slowly inject the CP-96345 solution or vehicle intrathecally in a small volume (e.g., 10 µL), followed by a flush with vehicle (e.g., 10 µL).
-
Formalin Injection: At a specified time after intrathecal injection (e.g., 10-20 minutes), inject a small volume (e.g., 50 µL) of formalin solution into the subplantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, record the nociceptive behaviors (e.g., flinching, licking, and biting of the injected paw) for a set duration (e.g., 60 minutes). The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
Data Analysis: Quantify the duration or frequency of nociceptive behaviors in both phases. Compare the results between the CP-96345-treated and vehicle-treated groups.
Experimental Workflow for Intrathecal Administration
Caption: Workflow for assessing the antinociceptive effects of intrathecally administered CP-96345.
Conclusion
The administration of CP-96345, a selective NK1 receptor antagonist, has shown significant effects in various rat models of inflammation and nociception. Systemic administration appears effective in mitigating peripheral inflammatory responses, while intrathecal administration can modulate spinal nociceptive processing. The choice of administration route should be guided by the specific research question and the desired site of action. Further studies directly comparing the two routes of administration are warranted to fully elucidate their relative potencies and therapeutic potential for different pathological conditions.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 6. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NK-1 antagonist reduces colonic inflammation and oxidative stress in dextran sulfate-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-specific activity of (+/-)-CP-96,345 in models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The non-peptide NK1 receptor antagonist, (+/-)-CP-96,345, produces antinociceptive and anti-oedema effects in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of effects of morphine and CP-96,345, a substance P antagonist, administered intrathecally on the somatosympathetic reflex discharges in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effects of Intrathecal and Systemic Gabapentin on Spinal Substance P Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.criver.com [assets.criver.com]
- 17. Intrathecally administered endotoxin or cytokines produce allodynia, hyperalgesia and changes in spinal cord neuronal responses to nociceptive stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-96345 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96345 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor, with high affinity for the Substance P binding site. Its ability to cross the blood-brain barrier and its oral activity make it a valuable tool for investigating the physiological and pathological roles of Substance P in both the central and peripheral nervous systems. These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of CP-96345 in rodent models, aiding researchers in the design and execution of their studies.
Mechanism of Action: Substance P/NK-1 Receptor Antagonism
Substance P, a neuropeptide of the tachykinin family, is a key mediator in pain transmission, neurogenic inflammation, and various central nervous system disorders. It exerts its effects by binding to the NK-1 receptor, a G-protein coupled receptor. CP-96345 acts as a competitive antagonist at this receptor, blocking the downstream signaling cascades initiated by Substance P.
Caption: Substance P/NK-1 Receptor Signaling Pathway and CP-96345 Antagonism.
Dosage and Administration in Rodent Studies
The selection of an appropriate dose and route of administration for CP-96345 is critical for the successful outcome of in vivo studies. The following tables summarize the dosages used in various rodent models. It is important to note that the optimal dose may vary depending on the specific experimental conditions, the animal strain, and the desired biological effect.
Rat Studies
| Application | Administration Route | Dose Range | Observed Effect | Citation(s) |
| Neurogenic Inflammation | Intravenous (i.v.) | 0.4 - 9.0 µmol/kg | Inhibition of substance P-induced vasodilation and plasma protein extravasation. | [1][2] |
| Oral (p.o.) | ED₅₀: 10 µmol/kg | Blockade of mustard oil-induced plasma extravasation. | [1][2] | |
| Central Cardiovascular Regulation | Intracerebroventricular (i.c.v.) | 200 nmol | Inhibition of pressor responses to NK-1 receptor agonists. | [3] |
| Salivation Inhibition | Intraperitoneal (i.p.) | 5 - 10 mg/kg (12-24 µmol/kg) | Dose-dependent inhibition of substance P-stimulated salivation. | [4][5] |
| Oral (p.o.) | 5 - 10 mg/kg (12-24 µmol/kg) | Dose-dependent inhibition of substance P-stimulated salivation. | [4][5] | |
| Intestinal Inflammation | Intraperitoneal (i.p.) | 2.5 mg/kg | Inhibition of fluid secretion and inflammation in a model of C. difficile toxin A-induced enteritis. | [6] |
| Midbrain Dopamine Neuron Activity | Intraperitoneal (i.p.) | 5 - 10 mg/kg | Decrease in the number of spontaneously active dopamine neurons. | [7] |
| Forced Swim Test (Antidepressant-like effects) | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | Dose-related decrease in immobility time. | [8] |
Mouse Studies
| Application | Administration Route | Dose Range | Observed Effect | Citation(s) |
| Cytokine-Mediated Liver Injury | Intraperitoneal (i.p.) | Dose-dependent | Protection from GalN/LPS-induced liver injury. | [9] |
| Nociception | Intrathecal (i.t.) | 0.02 - 2 nmol | Inhibition of NMDA-induced biting and scratching behavior. | [10] |
Pharmacokinetic Profile
Experimental Protocols
Neurogenic Inflammation Model in the Rat
This protocol describes the induction of neurogenic inflammation in the rat paw and the assessment of the inhibitory effects of CP-96345.
Caption: Experimental Workflow for Neurogenic Inflammation Study.
Materials:
-
CP-96345
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., pentobarbital)
-
Evans blue dye (2% in saline)
-
Mustard oil (for an alternative chemical induction model)
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats.
-
CP-96345 Administration: Administer CP-96345 intravenously (e.g., 3.0-9.0 µmol/kg) or orally (e.g., 10 µmol/kg) at a predetermined time before the inflammatory challenge. A vehicle control group should be included.
-
Induction of Neurogenic Inflammation:
-
Electrical Stimulation: Surgically expose the saphenous nerve and place electrodes for antidromic stimulation. Inject Evans blue dye intravenously to visualize plasma extravasation. Stimulate the nerve to induce inflammation.
-
Chemical Induction: Alternatively, apply a topical solution of mustard oil to the skin of the paw to induce neurogenic inflammation.
-
-
Quantification of Plasma Extravasation: After a set period, euthanize the animals and dissect the paw tissue. Extract the Evans blue dye from the tissue using formamide and quantify the amount of dye spectrophotometrically.
-
Data Analysis: Compare the amount of Evans blue extravasation in the CP-96345-treated groups to the vehicle control group to determine the inhibitory effect of the compound.
Conclusion
CP-96345 is a well-established and valuable pharmacological tool for studying the roles of Substance P and the NK-1 receptor in a variety of physiological and pathological processes in rodents. The provided dosage tables and experimental protocols serve as a guide for researchers to design and conduct their in vivo studies. Due to the limited publicly available pharmacokinetic data, it is recommended that researchers perform preliminary studies to determine the optimal dosing regimen for their specific experimental model and conditions.
References
- 1. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Pharmacology and Pharmacokinetics of a Human Engineered™ Monoclonal Antibody to Epithelial Cell Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-peptide antagonists, CP-96,345 and RP 67580, distinguish species variants in tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved antibody pharmacokinetics by disruption of contiguous positive surface potential and charge reduction using alternate human framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-Body Pharmacokinetics of Antibody in Mice Determined using Enzyme-Linked Immunosorbent Assay and Derivation of Tissue Interstitial Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blocking NK1 Signaling with CP-96345 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96345 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, also known as the substance P receptor. Substance P, a neuropeptide of the tachykinin family, is the primary endogenous ligand for the NK1 receptor. The activation of the NK1 receptor by substance P initiates a cascade of intracellular signaling events involved in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and cell proliferation.[1][2] Consequently, blocking NK1 signaling with antagonists like CP-96345 is a valuable tool for researchers studying these processes and for the development of novel therapeutics.
These application notes provide detailed protocols for utilizing CP-96345 in various cell culture assays to effectively block NK1 signaling. The included information on data presentation, experimental methodologies, and visual aids is intended to guide researchers in designing and executing robust experiments.
Data Presentation: Quantitative Analysis of CP-96345 Activity
The inhibitory potency of CP-96345 is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). These values can vary depending on the cell type and the specific assay conditions.
| Parameter | Value | Assay System | Reference |
| Ki | 59.6 nM | [125I]-Bolton-Hunter-conjugated substance P binding in rat cerebral cortex membranes | [1] |
| Ki | 82.0 nM | [125I]-Bolton-Hunter-conjugated substance P binding in rat cerebral cortex membranes ((+/-)-CP-96345) | [1] |
| pIC50 | 5.7 ± 0.08 | Inhibition of tachykinin-mediated contractile response in guinea-pig taenia coli | [3] |
| IC50 (calculated) | ~200 nM | Calculated from pIC50 value | [3] |
Note: The IC50 value was calculated from the pIC50 value (IC50 = 10^(-pIC50) M).
Signaling Pathways and Experimental Visualization
To understand the mechanism of CP-96345 action, it is essential to visualize the NK1 receptor signaling pathway and the experimental workflows.
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its ligand, Substance P, triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gs. This initiates downstream signaling cascades that result in various cellular responses. CP-96345 acts as a competitive antagonist, binding to the NK1 receptor and preventing Substance P from initiating these signaling events.
Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by CP-96345.
General Experimental Workflow for Assessing CP-96345 Activity
The following diagram illustrates a typical workflow for evaluating the inhibitory effect of CP-96345 on Substance P-induced cellular responses.
References
- 1. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ERK phosphorylation by substance P N-terminal fragment decreases capsaicin-induced nociceptive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Application of CP-96345 in Preclinical Models of Anxiety and Depression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96345 is a potent and selective non-peptide antagonist of the Tachykinin NK1 receptor, the primary receptor for the neuropeptide Substance P (SP).[1] The SP/NK1 receptor system is widely distributed throughout the central and peripheral nervous systems and is implicated in the modulation of stress, anxiety, and depression.[2][3] Antagonism of the NK1 receptor by compounds such as CP-96345 has been a key area of investigation for the development of novel anxiolytic and antidepressant therapies.[3][4] These application notes provide a summary of the use of CP-96345 in common preclinical models of anxiety and depression, including detailed experimental protocols and a summary of quantitative findings.
Mechanism of Action
Substance P, upon binding to the G protein-coupled NK1 receptor, activates various intracellular signaling cascades. CP-96345 exerts its effects by competitively binding to the NK1 receptor, thereby blocking the downstream signaling initiated by Substance P. This blockade is thought to mediate its anxiolytic and antidepressant-like effects by modulating neuronal activity in brain regions associated with emotional processing.[2][5]
Signaling Pathway of Substance P/NK1 Receptor and Inhibition by CP-96345
The binding of Substance P to the NK1 receptor can initiate signaling through Gq and Gs proteins, leading to the activation of multiple downstream effectors. This includes the potentiation of NMDA receptors via Protein Kinase C (PKC) and the modulation of other signaling pathways. CP-96345, as an antagonist, prevents the initiation of these cascades.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of CP-96345 in various preclinical models of anxiety and depression.
Table 1: Effects of CP-96345 in Models of Depression
| Model | Species (Strain) | Route of Administration | Dose Range | Key Finding | Reference |
| Forced Swim Test | Rat | Intraperitoneal (i.p.) | 2.5, 5, 10 mg/kg | Dose-dependent decrease in immobility time. | [1](--INVALID-LINK--) |
Table 2: Effects of CP-96345 in Models of Anxiety
| Model | Species (Strain) | Route of Administration | Dose Range | Key Finding | Reference |
| Black-and-White Box | Mouse (Swiss albino) | Intraperitoneal (i.p.) | 1.9 - 3.6 mg/kg (ED50/ID50) | Dose-dependent decrease in motor activity and exploratory behavior; increased time in the light section, suggesting sedation and motor impairment.[6] | [6](--INVALID-LINK--) |
| Nociception (Behavioral Response) | Mouse | Intrathecal | 0.02 - 2 nmol | Dose-related inhibition of NMDA-induced behaviors. No effect on Substance P-induced responses at doses up to 2 nmol. | [7](--INVALID-LINK--) |
Experimental Workflow for Preclinical Evaluation
A typical experimental workflow for evaluating the anxiolytic or antidepressant potential of CP-96345 involves several key stages, from animal selection and drug administration to behavioral testing and data analysis.
Experimental Protocols
Forced Swim Test (FST) - Rat
Objective: To assess antidepressant-like activity by measuring the immobility time of rats in an inescapable water cylinder. A decrease in immobility is indicative of an antidepressant effect.
Apparatus:
-
A transparent cylindrical container (40-50 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C, with a depth of 30 cm.
Procedure:
-
Habituation (Day 1): Place each rat individually into the cylinder for a 15-minute pre-swim session. This initial exposure leads to a stable baseline of immobility on the test day.
-
Drug Administration (Day 2): Administer CP-96345 (e.g., 2.5, 5, 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session.
-
Data Collection: Record the entire session using a video camera. Score the duration of immobility during the 5-minute test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
Parameters Measured:
-
Primary: Duration of immobility (seconds).
-
Secondary: Latency to first immobility (seconds).
Elevated Plus Maze (EPM) - Mouse/Rat
Objective: To evaluate anxiety-like behavior based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and entries into the open arms.
Apparatus:
-
A plus-shaped maze elevated 50-70 cm above the floor.
-
Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).
-
The apparatus should be situated in a dimly lit room.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer CP-96345 or vehicle (e.g., i.p.) 30-60 minutes prior to testing.
-
Testing: Place the animal on the central platform facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for 5 minutes. Record the session with a video camera positioned above the maze. An automated tracking system is recommended for accurate data collection.
Parameters Measured:
-
Primary:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
-
Secondary (for locomotor activity assessment):
-
Total number of arm entries.
-
Distance traveled in the maze.
-
Social Interaction Test - Rat/Mouse
Objective: To assess anxiety-like behavior by measuring the social interaction between two unfamiliar animals. Anxiolytic drugs generally increase the duration of active social interaction.
Apparatus:
-
A rectangular open-field arena (e.g., 60 x 60 cm) with walls high enough to prevent escape.
-
The arena should be clean and evenly illuminated.
Procedure:
-
Habituation: Individually habituate the animals to the test arena for a set period (e.g., 10 minutes) on the day before the test.
-
Drug Administration: On the test day, administer CP-96345 or vehicle to one animal of each pair.
-
Testing: Place a pair of weight-matched, unfamiliar animals of the same sex into the arena.
-
Data Collection: Record the 10-minute session with a video camera. Score the total duration of active social behaviors.
Parameters Measured:
-
Primary: Total time (seconds) spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under).
-
Secondary (for locomotor activity assessment): Total distance moved.
Fear Conditioning - Mouse/Rat
Objective: To assess fear- and anxiety-related learning and memory. This model can be used to evaluate the effects of compounds on both the acquisition and expression of conditioned fear.
Apparatus:
-
A conditioning chamber equipped with a grid floor for delivering a mild footshock (unconditioned stimulus, US), a speaker for an auditory cue (conditioned stimulus, CS), and a video camera.
-
A separate, contextually different chamber for testing cued fear.
Procedure:
-
Conditioning (Day 1):
-
Place the animal in the conditioning chamber and allow a habituation period (e.g., 2-3 minutes).
-
Present the CS (e.g., a tone) for a specific duration (e.g., 30 seconds).
-
The US (e.g., a 0.5-0.7 mA footshock for 2 seconds) is delivered during the final moments of the CS presentation.
-
Repeat the CS-US pairing for a predetermined number of trials with an inter-trial interval.
-
-
Contextual Fear Testing (Day 2): Place the animal back into the original conditioning chamber for a set period (e.g., 5 minutes) without any CS or US presentation.
-
Cued Fear Testing (Day 3): Place the animal in a novel context (different shape, color, odor, and floor texture) and, after a baseline period, present the CS.
-
Drug Administration: CP-96345 can be administered before the conditioning session to assess its effect on fear acquisition, or before the testing sessions to evaluate its impact on the expression of fear.
-
Data Collection: The primary behavioral measure is "freezing," defined as the complete absence of movement except for respiration. This is typically scored from video recordings.
Parameters Measured:
-
Primary: Percentage of time spent freezing during the contextual and cued fear tests.
Conclusion
CP-96345 has demonstrated activity in preclinical models relevant to anxiety and depression, primarily through its antagonism of the NK1 receptor. The provided protocols offer standardized methods for further investigating the behavioral pharmacology of CP-96345 and other NK1 receptor antagonists. Careful consideration of dose-response relationships and potential effects on motor activity is crucial for the accurate interpretation of results. These studies contribute to the understanding of the role of the Substance P/NK1 receptor system in affective disorders and the potential of targeting this system for therapeutic intervention.
References
- 1. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do substance P and the NK1 receptor have a role in depression and anxiety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The substance P (NK1) receptor antagonist (+/-)-CP-96,345 causes sedation and motor impairment in Swiss albino mice in the black-and-white box behavioral paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-96,345, which inhibits [3H] substance P binding, selectively inhibits the behavioral response to intrathecally administered N-methyl-D-aspartate, but not substance P, in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Visceral Hypersensitivity with CP-96345
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional bowel disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs. The neuropeptide Substance P and its high-affinity receptor, the neurokinin-1 (NK1) receptor, are critically involved in the transmission of pain signals and the development of hyperalgesia.[1] CP-96345 is a potent and selective non-peptide antagonist of the NK1 receptor.[2] Its ability to block the action of Substance P makes it a valuable pharmacological tool for investigating the role of the Substance P/NK1 receptor pathway in the mechanisms of visceral hypersensitivity. These application notes provide detailed protocols for utilizing CP-96345 in preclinical rodent models of visceral hypersensitivity.
Mechanism of Action
Substance P, released from the terminals of primary afferent neurons in response to noxious stimuli, binds to NK1 receptors on second-order neurons in the spinal cord and on peripheral cells.[3] This binding initiates a signaling cascade that leads to neuronal depolarization, increased excitability of pain-transmitting neurons, and neurogenic inflammation, all of which contribute to the heightened pain sensitivity observed in visceral hypersensitivity.[4][5] CP-96345 competitively binds to the NK1 receptor, thereby preventing the binding of Substance P and blocking its downstream effects.[3] This antagonism results in a reduction of nociceptive signaling and an attenuation of visceral pain responses.
Signaling Pathway of Substance P in Visceral Nociception
Caption: Substance P signaling in visceral pain and the inhibitory action of CP-96345.
Experimental Protocols
Animal Model of Visceral Hypersensitivity: Colorectal Distension (CRD) in Rats
This protocol describes the induction of visceral hypersensitivity using colorectal distension (CRD), a widely accepted and reproducible method.[6]
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Flexible latex balloon (5-7 cm in length) attached to a catheter
-
Syringe pump or air pump
-
Sphygmomanometer or pressure transducer
-
Anesthetic (e.g., isoflurane)
-
Lubricant
-
Restraining device (e.g., Broome-style restrainer or clear plastic box)
Procedure:
-
Animal Preparation: Fast the rats for 12-24 hours with free access to water to empty the distal colon.[7]
-
Anesthesia and Balloon Insertion: Lightly anesthetize the rat with isoflurane. Gently insert the lubricated balloon catheter intra-anally into the descending colon, approximately 7 cm from the anus.[1][7] Secure the catheter to the tail with tape.
-
Recovery: Allow the rat to recover from anesthesia for at least 30 minutes in a restraining device.[7][8]
-
Induction of Hypersensitivity (if creating a chronic model): For chronic hypersensitivity models, neonatal rats can be subjected to repeated CRD.[9] Alternatively, chemical irritants like acetic acid or TNBS can be administered intracolonically in adult rats.
-
Visceral Sensitivity Testing:
-
Connect the catheter to a pressure-controlled air pump and a manometer to monitor the distension pressure.
-
Apply graded phasic distensions by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20-30 seconds) with a rest interval (e.g., 4 minutes) between each distension.[7][10]
-
Record the visceral pain response at each pressure level.
-
Assessment of Visceral Nociception
a) Abdominal Withdrawal Reflex (AWR)
The AWR is a semi-quantitative behavioral score used to assess the intensity of the visceral pain response.[7]
Scoring:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen off the platform.
-
4: Body arching and lifting of the pelvic structures.
b) Electromyography (EMG)
EMG provides a quantitative measure of the visceromotor response by recording the electrical activity of the abdominal muscles.
Procedure:
-
Electrode Implantation: Prior to the CRD experiment, surgically implant bipolar electrodes into the external oblique abdominal muscles under anesthesia. Externalize the leads and allow the animal to recover for several days.[1][9]
-
EMG Recording: During the CRD procedure, connect the externalized leads to an EMG recording system.
-
Data Analysis: Quantify the EMG signal as the area under the curve (AUC) during the distension period, corrected for baseline activity.[8]
Administration of CP-96345
Routes of Administration and Dosages:
-
Intravenous (i.v.): A dose of 2.5 mg/kg has been shown to be effective in inhibiting intestinal inflammatory responses in rats.[11][12] Doses ranging from 0.4 to 9.0 µmol/kg (approximately 0.2 to 4.5 mg/kg) have been used to inhibit neurogenic inflammation.[4][5]
-
Intraperitoneal (i.p.): Systemic administration of 1-15 mg/kg has been used in rats.
-
Intrathecal (i.t.): Doses of 10-200 µg have been administered directly into the spinal cord.[3]
-
Oral (p.o.): An ED50 of 10 µmol/kg (approximately 5 mg/kg) has been reported for blocking neurogenic inflammation.[4]
Timing of Administration: Administer CP-96345 or vehicle control at a specified time before the CRD procedure (e.g., 15-30 minutes for i.v. or i.p. administration) to allow for drug distribution.
Experimental Workflow
References
- 1. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visceral Hypersensitivity and Altered Colonic Motility in Type 2 Diabetic Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of sympathetic nervous system in rat model of chronic visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adrenergic Stimulation Mediates Visceral Hypersensitivity to Colorectal Distension following Heterotypic Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CP-96,345, a substance P antagonist, inhibits rat intestinal responses to Clostridium difficile toxin A but not cholera toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CP-96,345, a substance P antagonist, inhibits rat intestinal responses to Clostridium difficile toxin A but not cholera toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of CP-96345 Stock Solutions for In Vitro and In Vivo Experiments
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96345 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] It is widely utilized in research to investigate the physiological and pathological roles of Substance P, the endogenous ligand for the NK1 receptor. These processes include neurogenic inflammation, pain transmission, and various neurological disorders.[3][4] Accurate and consistent preparation of CP-96345 stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of CP-96345 stock solutions for experimental use.
Mechanism of Action
CP-96345 exerts its biological effects by competitively inhibiting the binding of Substance P to the NK1 receptor. This action blocks the downstream signaling pathways activated by Substance P, thereby mitigating its physiological effects. The high selectivity of CP-96345 for the NK1 receptor makes it a valuable tool for dissecting the specific contributions of this pathway in complex biological systems.
Quantitative Data Summary
The following table summarizes the key quantitative data for CP-96345, essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 412.57 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility (DMSO) | Soluble to 20 mM with gentle warming | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| CAS Number | 132746-60-2 | [1][2] |
Storage and Stability
Proper storage of CP-96345 in both its solid form and as a stock solution is crucial to maintain its integrity and activity.
| Form | Storage Temperature | Stability | Source |
| Solid (Powder) | -20°C | 3 years | [2] |
| In Solvent | -80°C | 6 months | [2] |
| In Solvent | -20°C | 1 month | [2] |
Experimental Protocols
Materials and Equipment
-
CP-96345 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM CP-96345 Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted as needed based on experimental requirements.
-
Calculate the required mass of CP-96345:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 412.57 g/mol x 1000 mg/g
-
Mass = 4.1257 mg
-
-
-
Weigh the CP-96345 powder:
-
Using a calibrated analytical balance, carefully weigh out 4.13 mg of CP-96345 powder and place it into a sterile microcentrifuge tube.
-
-
Add the solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the CP-96345 powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) can be applied.[1] Visually inspect the solution to ensure complete dissolution.
-
-
Storage of the stock solution:
Working Solution Preparation
-
To prepare a working solution, dilute the 10 mM stock solution in the appropriate cell culture medium or experimental buffer to the desired final concentration.
-
Important: Note that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the working solution below 0.5%.
Visualizations
Signaling Pathway of Substance P and Inhibition by CP-96345
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Blood-Brain Barrier Penetration of CP-96345
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96345 is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor.[1] The NK1 receptor and its endogenous ligand, substance P, are implicated in various physiological and pathological processes within the central nervous system (CNS), including pain transmission, inflammation, and mood disorders.[2] Therefore, the ability of CP-96345 to penetrate the blood-brain barrier (BBB) is a critical determinant of its therapeutic potential for neurological indications. This document provides a comprehensive overview and detailed protocols for evaluating the BBB penetration of CP-96345, integrating in silico, in vitro, and in vivo methodologies.
In Silico Prediction of BBB Penetration
Prior to conducting resource-intensive laboratory experiments, computational models can provide an initial assessment of a compound's likelihood to cross the BBB. This is primarily based on its physicochemical properties.
Physicochemical Properties of CP-96345
A summary of key physicochemical properties of CP-96345 relevant to BBB penetration is presented in Table 1. Generally, small, lipophilic molecules with limited hydrogen bonding capacity are more likely to passively diffuse across the BBB.
Table 1: Physicochemical Properties of CP-96345 and their Implications for BBB Penetration
| Parameter | Value | Implication for BBB Penetration |
| Molecular Weight (MW) | 412.57 g/mol [1] | Favorable (<500 Da) |
| Predicted LogP | 5.89 (Predicted) | High lipophilicity, potentially favorable |
| Hydrogen Bond Donors | 1 | Favorable (≤5) |
| Hydrogen Bond Acceptors | 3 | Favorable (≤10) |
| Polar Surface Area (PSA) | 28.1 Ų | Favorable (<90 Ų) |
Note: LogP value is a predicted value and should be experimentally verified. The data presented is based on publicly available information and computational predictions.
Experimental Workflow for In Silico Prediction
In Vitro Assessment of BBB Penetration
In vitro models provide a controlled environment to investigate the permeability of CP-96345 across a cellular barrier that mimics the BBB. These models are crucial for initial screening and for determining if the compound is a substrate for efflux transporters.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput screening tool that assesses the passive permeability of a compound across an artificial lipid membrane.
Protocol: PAMPA-BBB
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a solution of CP-96345 in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.
-
Assay Procedure:
-
Add the CP-96345 solution to the donor wells of the PAMPA plate.
-
Add fresh buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Quantification: Determine the concentration of CP-96345 in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Cell-Based Transwell Assay
Cell-based assays, such as those using Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1), are used to assess both passive permeability and active transport, particularly P-glycoprotein (P-gp) mediated efflux.
Protocol: MDCK-MDR1 Transwell Assay
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral):
-
Add CP-96345 (e.g., 10 µM) to the apical (donor) chamber, which represents the "blood" side.
-
Take samples from the basolateral (acceptor) chamber, representing the "brain" side, at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantify the concentration of CP-96345 in the basolateral samples by LC-MS/MS.
-
-
Efflux Ratio Determination (Basolateral to Apical):
-
Add CP-96345 to the basolateral (donor) chamber.
-
Take samples from the apical (acceptor) chamber at the same time points.
-
Quantify the concentration of CP-96345 in the apical samples.
-
-
Calculation of Efflux Ratio: The efflux ratio is calculated as the ratio of the apparent permeability in the basolateral-to-apical direction (Papp, B-A) to the apical-to-basolateral direction (Papp, A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp.
Table 2: Hypothetical In Vitro BBB Penetration Data for CP-96345
| Assay | Parameter | Hypothetical Value | Interpretation |
| PAMPA-BBB | Papp (x 10⁻⁶ cm/s) | 8.5 | High passive permeability |
| MDCK-MDR1 | Papp (A-B) (x 10⁻⁶ cm/s) | 5.2 | Moderate to high permeability |
| MDCK-MDR1 | Papp (B-A) (x 10⁻⁶ cm/s) | 12.8 | Efflux is occurring |
| MDCK-MDR1 | Efflux Ratio (Papp, B-A / Papp, A-B) | 2.46 | Suggests CP-96345 is a P-gp substrate |
Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for CP-96345 was not available in the public domain at the time of this writing.
In Vivo Assessment of BBB Penetration
In vivo studies in animal models are the gold standard for determining the extent of BBB penetration under physiological conditions.
Brain-to-Plasma Concentration Ratio (Kp)
This study measures the total concentration of the drug in the brain and plasma at a single time point after administration.
Protocol: Kp Determination in Rodents
-
Compound Administration: Administer CP-96345 to rodents (e.g., rats or mice) via an appropriate route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), collect blood and brain samples.
-
Sample Processing:
-
Separate plasma from the blood.
-
Homogenize the brain tissue.
-
-
Quantification: Determine the concentration of CP-96345 in plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculation of Kp: Kp is calculated as the ratio of the total concentration of CP-96345 in the brain to that in the plasma.
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)
Kp,uu is considered a more accurate measure of BBB penetration as it accounts for the unbound, pharmacologically active fraction of the drug in both compartments.
Protocol: Kp,uu Determination
-
Determine Kp: Follow the protocol described in section 3.1.
-
Determine Unbound Fractions:
-
Measure the fraction of CP-96345 unbound in plasma (fu,plasma) and in brain homogenate (fu,brain) using techniques such as equilibrium dialysis or ultrafiltration.
-
-
Calculation of Kp,uu: Kp,uu is calculated using the following equation:
Kp,uu = Kp * (fu,plasma / fu,brain)
A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by active transport. A value >1 suggests active influx, while a value <1 indicates active efflux.
Table 3: Hypothetical In Vivo BBB Penetration Data for CP-96345
| Parameter | Hypothetical Value | Interpretation |
| Kp | 1.2 | Indicates good overall brain penetration |
| fu,plasma | 0.05 | High plasma protein binding |
| fu,brain | 0.10 | Moderate brain tissue binding |
| Kp,uu | 0.6 | Suggests active efflux from the brain |
Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for CP-96345 was not available in the public domain at the time of this writing.
Experimental Workflow for In Vivo Assessment
References
Troubleshooting & Optimization
Technical Support Center: Overcoming CP-96345 Solubility Issues for In Vivo Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the NK1 receptor antagonist, CP-96345, for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is CP-96345 and why is its solubility a concern for in vivo studies?
A1: CP-96345 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, which is involved in various physiological processes, including pain, inflammation, and emesis.[1][2] Like many non-peptide NK1 receptor antagonists, CP-96345 is a lipophilic molecule with low aqueous solubility. This poor water solubility can lead to challenges in preparing formulations suitable for in vivo administration, potentially causing issues with bioavailability, dosing accuracy, and local irritation at the injection site.
Q2: What are the general approaches to solubilizing poorly water-soluble compounds like CP-96345 for in vivo use?
A2: Several strategies can be employed to formulate poorly soluble drugs for preclinical studies.[3][4][5][6] The choice of method depends on the administration route, the required dose, and the physicochemical properties of the compound. Common approaches include:
-
Co-solvent systems: Utilizing a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene glycol) and an aqueous vehicle (e.g., saline, PBS).
-
Surfactant-based formulations: Incorporating surfactants to form micelles that can encapsulate the hydrophobic drug.
-
Lipid-based formulations: Dissolving the compound in oils or lipids, which can be formulated as emulsions or self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.
-
Particle size reduction: Techniques like micronization or nanocrystal formulation can increase the surface area for dissolution.[4]
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.
Troubleshooting Guides
Issue 1: Precipitation of CP-96345 upon dilution of a DMSO stock solution with an aqueous vehicle.
-
Possible Cause: The concentration of the organic co-solvent (DMSO) in the final formulation is too low to maintain the solubility of CP-96345. This is a common issue when preparing aqueous solutions from a highly concentrated DMSO stock.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: The final concentration of DMSO in the vehicle is critical. For intravenous (IV) administration, it is advisable to keep the DMSO concentration as low as possible, ideally below 1% (v/v), although up to 5% may be tolerated in some cases. For intraperitoneal (IP) injections in rodents, a higher concentration of up to 10-20% DMSO in saline is often acceptable.[7]
-
Use a Co-solvent System: Instead of relying solely on DMSO, consider a ternary system. A common combination is 10% DMSO, 10% Tween® 80 (a surfactant), and 80% saline or water. This can improve solubility and stability.
-
Stepwise Dilution: When preparing the final formulation, add the aqueous vehicle to the DMSO stock solution slowly while vortexing or sonicating. This can help prevent immediate precipitation.
-
Pre-warm the Vehicle: Gently warming the aqueous vehicle before mixing can sometimes improve the solubility of the compound. Ensure the final formulation is cooled to the appropriate temperature before administration.
-
Issue 2: Low and variable oral bioavailability of CP-96345 in preclinical studies.
-
Possible Cause: Poor dissolution of CP-96345 in the gastrointestinal tract is likely the rate-limiting step for its absorption.[8] Precipitation of the compound in the stomach can also contribute to low bioavailability.
-
Troubleshooting Steps:
-
Formulate as a Suspension: For oral gavage, administering CP-96345 as a fine, uniform suspension can improve dissolution and absorption. A common vehicle for oral suspensions is 0.5% methylcellulose or carboxymethylcellulose (CMC) in water or saline.[9]
-
Particle Size Reduction: If possible, reducing the particle size of the CP-96345 powder through micronization can increase its surface area and dissolution rate.
-
Lipid-Based Formulations: Consider formulating CP-96345 in an oil-based vehicle. This can enhance absorption through lymphatic pathways.
-
Inclusion of a Surfactant: Adding a small amount of a surfactant (e.g., Tween® 80) to the oral suspension can improve the wettability of the drug particles and enhance dissolution.
-
Issue 3: Irritation or adverse reactions at the injection site.
-
Possible Cause: High concentrations of organic solvents like DMSO can cause local tissue irritation, inflammation, or hemolysis, particularly with intravenous administration.
-
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration: As a primary rule, use the lowest possible concentration of the organic solvent that maintains the solubility of CP-96345.
-
Consider Alternative Solvents: If DMSO is causing issues, explore other less irritant co-solvents such as polyethylene glycol 300/400 (PEG300/400) or propylene glycol.
-
Filter the Formulation: Always filter the final formulation through a sterile filter (e.g., 0.22 µm) before injection to remove any undissolved particles that could cause irritation or embolism.
-
Route of Administration: If local irritation is a persistent issue with subcutaneous or intramuscular injections, consider switching to intraperitoneal or intravenous administration if the experimental design allows.
-
Experimental Protocols & Data
Table 1: Recommended Vehicle Compositions for In Vivo Administration of CP-96345
| Route of Administration | Vehicle Composition | Maximum Recommended Organic Solvent Concentration | Notes |
| Intravenous (IV) | DMSO, PEG400, Saline/PBS | DMSO: < 5% (ideally < 1%) | Prepare fresh daily. Filter through a 0.22 µm sterile filter before use. Administer slowly. |
| Intraperitoneal (IP) | DMSO in Saline/PBS | DMSO: 10-20% | Ensure complete dissolution.[7] |
| Oral Gavage (Suspension) | 0.5% Methylcellulose or CMC-Na in Water/Saline | N/A | Use a homogenizer to ensure a uniform suspension. |
| Intrathecal (i.t.) | Saline | N/A | Requires prior dissolution in a minimal amount of a suitable solvent and then dilution in saline. Ensure the final solvent concentration is negligible. |
Protocol 1: Preparation of CP-96345 for Intraperitoneal (IP) Injection
Objective: To prepare a solution of CP-96345 for intraperitoneal administration in mice or rats.
Materials:
-
CP-96345 powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline solution
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of CP-96345 powder in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 1 mg/mL final solution in 10% DMSO, first dissolve 10 mg of CP-96345 in 1 mL of DMSO.
-
Once fully dissolved, add sterile 0.9% saline to reach the final desired volume while vortexing. For the example above, add 9 mL of saline to the 1 mL of DMSO solution to get a final concentration of 1 mg/mL in 10% DMSO.
-
Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for use.
-
Administer the appropriate volume to the animal based on its body weight.
Protocol 2: Preparation of CP-96345 for Oral Gavage
Objective: To prepare a suspension of CP-96345 for oral administration in mice or rats.
Materials:
-
CP-96345 powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Sterile containers and oral gavage needles
Procedure:
-
Weigh the required amount of CP-96345 powder.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring until fully dissolved.
-
Levigate the CP-96345 powder with a small amount of the methylcellulose vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining volume of the methylcellulose vehicle to the paste while continuously mixing or homogenizing to ensure a uniform suspension.
-
Administer the suspension using an appropriately sized oral gavage needle.
Visualizations
References
- 1. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent nonpeptide antagonist of the substance P (NK1) receptor [inis.iaea.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of CP-96345 on Calcium Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of the NK1 receptor antagonist CP-96345 on calcium channels.
Frequently Asked Questions (FAQs)
Q1: What is CP-96345 and what are its primary targets?
CP-96345 is a non-peptide antagonist of the Tachykinin NK1 receptor, with high affinity for this receptor.[1][2][3] It is commonly used in research to study the role of the NK1 receptor and its endogenous ligand, Substance P, in various physiological processes, including neurogenic inflammation and pain.[4][5]
Q2: What are the known off-target effects of CP-96345?
Besides its high affinity for the NK1 receptor, CP-96345 also demonstrates significant affinity for L-type calcium channels.[1][6] This interaction is a notable off-target effect that can lead to unintended experimental outcomes. The effects of CP-96345 on calcium channel binding sites are not stereoselective, meaning both CP-96345 and its inactive enantiomer, CP-96344, can interact with these channels.[7]
Q3: How can I differentiate between the on-target (NK1) and off-target (calcium channel) effects of CP-96345 in my experiments?
To distinguish between the two effects, it is crucial to use proper experimental controls. The most effective control is the inactive enantiomer, CP-96344.[8][9][10][11] CP-96344 has no measurable affinity for the NK1 receptor but retains its ability to bind to L-type calcium channels.[1] Therefore, any effect observed with CP-96344 can be attributed to the off-target calcium channel blockade.
Q4: Are there alternative NK1 receptor antagonists with better selectivity than CP-96345?
Yes, several other NK1 receptor antagonists have been developed, some with potentially higher selectivity. Aprepitant is a clinically approved NK1 receptor antagonist. While direct comparative studies on calcium channel off-target effects are not extensively detailed in the provided results, exploring newer generations of NK1 antagonists is a recommended strategy if off-target effects of CP-96345 are a significant concern. Other non-peptide antagonists include RP 67580 and GR73632, which have been used to characterize NK1 receptor variants.[4][10]
Troubleshooting Guide
Issue 1: My experimental results with CP-96345 are inconsistent or show unexpected effects on cellular calcium levels.
-
Possible Cause: The observed effects may be a combination of NK1 receptor antagonism and off-target inhibition of L-type calcium channels.[1][6]
-
Troubleshooting Steps:
-
Use the Inactive Enantiomer Control: Run a parallel experiment using CP-96344 at the same concentration as CP-96345.[1][9] Since CP-96344 does not bind to the NK1 receptor, any observed effect can be attributed to calcium channel modulation.
-
Directly Block L-type Calcium Channels: Use a well-characterized L-type calcium channel blocker, such as diltiazem or verapamil, as a positive control for calcium channel-mediated effects.[7][12] Compare the effects of CP-96345 to those of the specific calcium channel blocker.
-
Measure Intracellular Calcium: Directly measure changes in intracellular calcium concentration using fluorescent indicators like Fura-2 AM or Indo-1 AM.[6][13] This will allow you to quantify the impact of CP-96345 on calcium signaling.
-
Issue 2: I am observing a reduction in a physiological response that could be mediated by either NK1 receptor inhibition or calcium channel blockade.
-
Possible Cause: Both the NK1 receptor and L-type calcium channels can be involved in a wide range of physiological processes, including neurotransmission and smooth muscle contraction.[14]
-
Troubleshooting Steps:
-
Dose-Response Curve Comparison: Generate dose-response curves for both CP-96345 and CP-96344. A significant difference in potency would suggest an NK1 receptor-mediated effect for CP-96345, especially at lower concentrations where it is more selective.
-
Use a Different NK1 Antagonist: If available, repeat the experiment with a more selective NK1 receptor antagonist as a means of validating that the observed effect is indeed due to NK1 antagonism.
-
Experimental Workflow for Disambiguation:
-
Quantitative Data Summary
The following tables summarize the binding affinities of CP-96345 and related compounds for the NK1 receptor and L-type calcium channels.
Table 1: Binding Affinities for NK1 Receptor
| Compound | Species | Preparation | Radioligand | Ki (nM) |
| CP-96345 | Rat | Cerebral Cortex | [125I]-Bolton-Hunter-conjugated Substance P | 59.6 [1] |
| (+/-)-CP-96345 | Rat | Cerebral Cortex | [125I]-Bolton-Hunter-conjugated Substance P | 82.0 [1] |
| CP-96344 | Rat | Cerebral Cortex | [125I]-Bolton-Hunter-conjugated Substance P | >10,000 (IC50) [1] |
| CP-96345 | Human | UC11 cells | [3H]-inositol phosphate accumulation | 0.99 (Kd) [4] |
| CP-96345 | Rat | LRM55 glial cells | [3H]-inositol phosphate accumulation | 210 (Kd) [4] |
Table 2: Binding Affinities for L-type Calcium Channels
| Compound | Species | Preparation | Radioligand | Ki (nM) |
| CP-96345 | Rat | Cerebral Cortex | [3H]-diltiazem | 22.5 [1] |
| CP-96344 | Rat | Cerebral Cortex | [3H]-diltiazem | 34.5 [1] |
| (+/-)-CP-96345 | Rat | Cerebral Cortex | [3H]-diltiazem | 29.9 [1] |
| Diltiazem | Rat | Cerebral Cortex | [3H]-diltiazem | 33.6 [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol provides a method for measuring changes in intracellular calcium levels in response to treatment with CP-96345 and controls.
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Incubate cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with the physiological salt solution to remove extracellular dye.
-
-
Imaging:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the emission at 510 nm. [13] * Establish a baseline fluorescence ratio before adding any compounds.
-
-
Compound Addition:
-
Add CP-96345, CP-96344, or a control compound (e.g., diltiazem) to the cells and record the change in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. [13] * Calculate the change in this ratio to determine the effect of the tested compounds on calcium levels.
-
Protocol 2: Radioligand Binding Assay for L-type Calcium Channels
This protocol outlines the principles for a competitive binding assay to determine the affinity of CP-96345 for L-type calcium channels using [3H]-diltiazem.
-
Membrane Preparation: Prepare crude membrane fractions from a tissue known to express L-type calcium channels (e.g., rat cerebral cortex). [1]2. Binding Reaction:
-
In a reaction tube, combine the membrane preparation, a fixed concentration of [3H]-diltiazem, and varying concentrations of the unlabeled competitor (CP-96345 or CP-96344).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filter to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filter using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]-diltiazem against the concentration of the competitor.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding) and subsequently the Ki (inhibition constant) to determine the affinity of the compound for the L-type calcium channel.
-
Signaling Pathway Diagrams
Figure 2: Simplified signaling pathway of the NK1 receptor. CP-96345 acts as an antagonist at this receptor.
Figure 3: Mechanism of L-type calcium channel activation and its blockade by CP-96345.
References
- 1. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific effects of a nonpeptidic NK1 selective antagonist, CP-96,345: antinociception in the absence of motor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Non-peptide antagonists, CP-96,345 and RP 67580, distinguish species variants in tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]diltiazem binding to calcium channel antagonists recognition sites in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CP-96,345, but not its stereoisomer, CP-96,344, blocks the nociceptive responses to intrathecally administered substance P and to noxious thermal and chemical stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NK-1 antagonist reduces colonic inflammation and oxidative stress in dextran sulfate-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CP-96,345, which inhibits [3H] substance P binding, selectively inhibits the behavioral response to intrathecally administered N-methyl-D-aspartate, but not substance P, in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Navigating the Species Selectivity of CP-96345
Welcome to the technical support center for CP-96345. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the NK1 receptor antagonist, CP-96345, with a specific focus on addressing its species-dependent selectivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered when working with CP-96345 in cross-species studies.
Question: Why am I observing a significantly weaker or no effect of CP-96345 in my rat or mouse model compared to published data in human cell lines?
Answer: This is a well-documented phenomenon and the most common issue researchers face with CP-96345. The primary reason is the inherent species selectivity of the compound.
-
Underlying Cause: CP-96,345 exhibits a substantially lower binding affinity and potency for the rodent (rat and mouse) neurokinin-1 (NK1) receptor compared to the human NK1 receptor.[1][2] This difference in affinity can be as high as 90- to 200-fold.[1][3][4]
-
Molecular Basis: The selectivity is attributed to differences in the amino acid sequences of the NK1 receptor across species.[3] Specifically, residue 290 in the seventh transmembrane-spanning region is a key determinant of the affinity difference between the human and rat NK1 receptors.[3]
-
Troubleshooting Steps:
-
Verify Compound Concentration: Ensure that the concentrations of CP-96345 being used are appropriate for the species being studied. Significantly higher concentrations are required to achieve effective NK1 receptor antagonism in rats and mice compared to human-based systems.
-
Consult Quantitative Data: Refer to the provided tables to select a starting concentration based on the known Ki and IC50 values for the species of interest.
-
Consider Alternative Antagonists: For rodent studies, you might consider using an NK1 antagonist with better potency in those species, such as RP 67580, which has a higher affinity for the rat NK1 receptor than CP-96345.[1]
-
Confirm Target Engagement: If possible, perform a target engagement study, such as a competitive radioligand binding assay with tissue from your experimental animals, to confirm that CP-96345 is binding to the NK1 receptor at the concentrations used.
-
Question: I'm observing off-target or non-specific effects at the high concentrations of CP-96345 required for my rodent experiments. How can I mitigate this?
Answer: At higher concentrations, CP-96,345 can exhibit non-specific effects that are unrelated to NK1 receptor antagonism.[5][6]
-
Underlying Cause: The cardiovascular effects of CP-96,345, for instance, have been shown to be independent of NK1 receptor blockade, as its enantiomer, CP-96,344 (which has low affinity for the NK1 receptor), produces similar effects.[5] It has also been reported to cause sedation and motor impairment in mice.[7]
-
Troubleshooting Workflow:
References
- 1. Non-peptide antagonists, CP-96,345 and RP 67580, distinguish species variants in tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation into species variants in tachykinin NK1 receptors by use of the non-peptide antagonist, CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis for the species selectivity of the substance P antagonist CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CP-96,345 antagonism of NK1 receptors and smoke-induced protein extravasation in relation to its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The substance P (NK1) receptor antagonist (+/-)-CP-96,345 causes sedation and motor impairment in Swiss albino mice in the black-and-white box behavioral paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-96345 Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize CP-96345 dosage and mitigate sedative side effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CP-96345?
A1: CP-96345 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Its primary mechanism involves blocking the binding of Substance P (SP) to the NK1 receptor, thereby inhibiting downstream signaling pathways associated with pain, inflammation, and emesis.[1][2]
Q2: What are the known side effects of CP-96345 at higher doses?
A2: The most commonly reported side effects of CP-96345 at higher doses are dose-dependent sedation and motor impairment.[3] Studies in mice have shown that intraperitoneal administration can decrease motor activity and exploratory behavior.[3]
Q3: Is it possible to achieve the desired therapeutic effect of CP-96345 without causing sedation?
A3: Yes, a therapeutic window exists where the analgesic and anti-inflammatory effects of CP-96345 can be observed at doses that do not cause significant sedation or motor dysfunction.[4] Careful dose-titration is crucial to identify the optimal concentration for your specific experimental model. For instance, intrathecal administration in mice has been shown to be antinociceptive in the capsaicin test at doses that do not produce overt behavioral effects.[5][6]
Q4: Are there any known off-target effects of CP-96345?
A4: Yes, in addition to its high affinity for the NK1 receptor, CP-96345 has been shown to interact with L-type calcium channels.[7][8] This interaction is not stereoselective and may contribute to some of the compound's physiological effects, particularly at higher concentrations.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Excessive Sedation or Motor Impairment Observed | Dosage is too high. | - Reduce the dose of CP-96345. - Refer to the Dose-Response Comparison Table below to select a starting dose more aligned with the desired therapeutic effect and further from the sedative dose range. |
| Animal model is particularly sensitive. | - Conduct a pilot dose-response study in a small cohort of your specific animal strain to determine the optimal therapeutic window. | |
| Route of administration leads to high systemic exposure. | - Consider alternative routes of administration (e.g., intrathecal for pain studies) that may allow for lower effective doses at the target site with reduced systemic side effects.[6] | |
| Lack of Efficacy at Non-Sedating Doses | Dosage is too low. | - Gradually increase the dose in small increments while closely monitoring for the onset of sedation using a standardized behavioral test (e.g., rotarod, open field). |
| Inappropriate experimental model or endpoint. | - Ensure the chosen animal model and outcome measures are sensitive to the effects of NK1 receptor antagonism. | |
| Issues with compound stability or formulation. | - Verify the integrity and concentration of your CP-96345 stock solution. - Ensure the vehicle used for administration is appropriate and does not degrade the compound. | |
| High Variability in Behavioral Readouts | Inconsistent experimental procedures. | - Standardize animal handling, acclimatization periods, and the timing of drug administration and behavioral testing. - Ensure all experimental personnel are trained on the specific protocols. |
| Environmental factors influencing behavior. | - Maintain consistent lighting, temperature, and noise levels in the testing environment. |
Data Presentation: Dose-Response Comparison
The following table summarizes key dose-response data for CP-96345 from various studies to aid in the selection of an appropriate starting dose.
| Effect | Species | Route of Administration | Effective Dose Range / ED50 | Citation |
| Sedation & Motor Impairment | Mouse | Intraperitoneal (i.p.) | ED50: 1.9 - 3.6 mg/kg | [3] |
| Anti-inflammatory (TNF-α inhibition) | Mouse | Intraperitoneal (i.p.) | Significant inhibition at 2.5 - 10 mg/kg | [4][9] |
| Anti-inflammatory (Neurogenic) | Rat | Intravenous (i.v.) | 3.0 - 9.0 µmol/kg | [10] |
| Anti-inflammatory (Neurogenic) | Rat | Oral | ED50: 10 µmol/kg | [10] |
| Analgesia (Formalin Test - Late Phase) | Mouse | Intrathecal (i.t.) | Significant antinociception at doses lower than those causing motor effects | [5][6] |
| Analgesia (Formalin Test) | Rat | Intraperitoneal (i.p.) | 1 - 15 mg/kg | [4] |
| Analgesia (Capsaicin Test) | Mouse | Intrathecal (i.t.) | Dose-dependent reduction at doses much less than in the formalin test | [5][6] |
Experimental Protocols
Assessment of Sedation and Motor Coordination: The Rotarod Test
Objective: To evaluate the effect of CP-96345 on motor coordination and balance in mice, which can be indicative of sedation.
Methodology:
-
Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter.
-
Acclimatization: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Training:
-
Place mice on the rotarod rotating at a constant low speed (e.g., 4 RPM) for a set duration (e.g., 60 seconds).
-
Repeat this training for 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
Testing:
-
Administer CP-96345 or vehicle control at the desired dose and route.
-
At a predetermined time post-administration, place the mouse on the rotarod.
-
The rod is set to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).
-
Record the latency to fall from the rod. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.
-
-
Data Analysis: Compare the latency to fall between the CP-96345-treated and vehicle-treated groups. A significantly shorter latency in the treated group indicates motor impairment.
Assessment of General Locomotor Activity: The Open Field Test
Objective: To assess general locomotor activity and exploratory behavior, which can be reduced by sedative effects.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking software.
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes prior to the test.
-
Procedure:
-
Administer CP-96345 or vehicle control.
-
At a specified time after administration, gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-20 minutes).
-
-
Data Collection: Automated software can track and record various parameters, including:
-
Total distance traveled.
-
Time spent in different zones of the arena (e.g., center vs. periphery).
-
Rearing frequency (a measure of exploratory behavior).
-
-
Data Analysis: Compare the parameters between the CP-96345-treated and vehicle-treated groups. A significant decrease in total distance traveled and rearing frequency can indicate sedation.
Mandatory Visualizations
References
- 1. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with CP-96345
Welcome to the technical support center for CP-96345. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent experimental results when using this compound.
Frequently Asked Questions (FAQs)
1. What is CP-96345 and what is its primary mechanism of action?
CP-96345 is a potent, selective, and orally active non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action is to block the binding of Substance P (SP), the natural ligand for the NK1 receptor. By inhibiting this interaction, CP-96345 can prevent the downstream signaling cascades initiated by SP, which are involved in processes such as neurogenic inflammation, pain transmission, and smooth muscle contraction.[2][3]
2. What is the difference between CP-96345 and its enantiomer, CP-96344?
The biological activity of CP-96345 is highly stereospecific. CP-96345 is the (2S, 3S)-enantiomer and is the active form of the molecule that potently antagonizes the NK1 receptor.[2] In contrast, its (2R, 3R)-enantiomer, CP-96344, is largely inactive and serves as a valuable negative control in experiments to demonstrate the specificity of the observed effects.[2][4][5][6] Using the inactive enantiomer helps to distinguish between NK1 receptor-mediated effects and potential off-target or non-specific actions of the compound.
3. Are there known species-specific differences in the activity of CP-96345?
Yes, significant species-dependent variations in the affinity and potency of CP-96345 for the NK1 receptor have been reported.[7][8] For instance, CP-96345 has a much higher affinity for the human and guinea-pig NK1 receptors compared to the rat NK1 receptor.[8] These differences are critical to consider when translating findings from one animal model to another or to human systems. It is essential to validate the efficacy of CP-96345 in the specific species or cell line being used in your experiments.
Troubleshooting Guide
Issue 1: Higher than expected variability or inconsistent inhibition of Substance P-induced responses.
This is a common issue that can arise from several factors, ranging from the experimental setup to the inherent properties of the compound.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Stereoisomer | Ensure you are using the active (2S, 3S)-enantiomer (CP-96345) and not the inactive (2R, 3R)-enantiomer (CP-96344) or a racemic mixture. The inactive enantiomer should be used as a negative control.[2][4] |
| Species-Specific Efficacy | Confirm the reported potency of CP-96345 in your specific animal model or cell line. The affinity of CP-96345 for the NK1 receptor can vary significantly between species.[7][8] You may need to adjust the concentration range accordingly. |
| Compound Stability and Solubility | Prepare fresh solutions of CP-96345 for each experiment. Ensure the vehicle used for dissolution is appropriate and does not interfere with the assay. Check for precipitation at the working concentration. |
| Experimental Conditions | Optimize incubation times and concentrations of both CP-96345 and Substance P. Ensure that the concentration of Substance P used is appropriate to elicit a submaximal response, allowing for the detection of inhibitory effects. |
Issue 2: Observation of non-specific or off-target effects.
Researchers have reported that CP-96345 can exert effects that are independent of NK1 receptor antagonism, leading to confounding results.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Interaction with L-type Calcium Channels | Be aware that CP-96345 has been shown to interact with L-type calcium channels, an effect that is not stereoselective.[7][9][10] If your experimental system is sensitive to changes in calcium signaling, consider using an alternative NK1 antagonist, such as CP-99,994, which has been reported to have less activity at calcium channels.[7] |
| General Suppression of Neurotransmission | At higher concentrations, CP-96345 may cause a non-specific suppression of neurotransmission at both pre- and post-junctional sites.[11][12] It is crucial to perform dose-response experiments to identify a concentration that is selective for the NK1 receptor in your system. |
| Sedation and Motor Impairment | In behavioral studies, CP-96345 has been observed to cause sedation and motor impairment, which could be misinterpreted as a specific therapeutic effect.[13][14] It is important to include appropriate control experiments to assess motor function independently of the primary outcome measure. |
Experimental Protocols
Protocol: Validating the Specificity of CP-96345 using the Inactive Enantiomer
This protocol outlines a general workflow to confirm that the observed effects of CP-96345 are due to specific NK1 receptor antagonism.
Caption: Workflow for validating CP-96345 specificity.
Methodology:
-
Establish a Substance P Dose-Response Curve: In your experimental model (e.g., cell line expressing NK1 receptors or isolated tissue), determine the concentration of Substance P that produces a consistent and submaximal response (e.g., EC50 or EC80).
-
Pre-incubation with Antagonists: Treat the experimental preparations with a range of concentrations of CP-96345, its inactive enantiomer CP-96344, or the vehicle control for a predetermined amount of time.
-
Substance P Stimulation: After the pre-incubation period, stimulate the preparations with the predetermined concentration of Substance P.
-
Measure the Biological Response: Quantify the relevant biological response (e.g., calcium influx, inositol phosphate accumulation, muscle contraction, or downstream signaling event).
-
Data Analysis: Compare the inhibitory effect of CP-96345 with that of CP-96344. A specific NK1 receptor-mediated effect will be significantly inhibited by CP-96345 but not by CP-96344 at the same concentrations.
Signaling Pathway
Substance P / NK1 Receptor Signaling and Point of Inhibition by CP-96345
The following diagram illustrates the canonical signaling pathway of the NK1 receptor and highlights the inhibitory action of CP-96345.
Caption: Inhibition of NK1 receptor signaling by CP-96345.
This guide is intended to provide a starting point for troubleshooting. The optimal experimental conditions will always depend on the specific system being studied. Careful experimental design, including the use of appropriate controls, is paramount for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CP-96,345 and its characterization in disease models involving substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific effects of a nonpeptidic NK1 selective antagonist, CP-96,345: antinociception in the absence of motor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of CP-96,345, a nonpeptide substance P receptor antagonist, on salivation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CP-96,345, a substance P antagonist, inhibits rat intestinal responses to Clostridium difficile toxin A but not cholera toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Non-peptide antagonists, CP-96,345 and RP 67580, distinguish species variants in tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The substance P (NK1) receptor antagonist (+/-)-CP-96,345 causes sedation and motor impairment in Swiss albino mice in the black-and-white box behavioral paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for non-specific binding of CP-96345
This guide provides researchers, scientists, and drug development professionals with detailed answers and protocols for addressing the non-specific binding of CP-96345 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is CP-96345 and why is accounting for its non-specific binding crucial?
CP-96345 is a potent, non-peptide antagonist that selectively binds to the Neurokinin-1 receptor (NK1R), the preferred receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1R system is involved in a wide range of physiological processes, including pain transmission, inflammation, and mood regulation, making CP-96345 a valuable tool for studying these pathways.[3][4][5]
However, ensuring that the observed experimental effects are solely due to NK1R antagonism is critical for data integrity. Non-specific binding occurs when a compound interacts with targets other than its intended receptor. For CP-96345, a significant off-target interaction has been identified with L-type calcium channels.[6][7] This interaction can lead to confounding effects, such as altered neurotransmission or smooth muscle contraction, independent of NK1R blockade.[8][9] Failure to account for these non-specific effects can lead to the misinterpretation of results, attributing observed phenomena to NK1R antagonism when they may, in fact, be caused by off-target activities.
Q2: What are the known binding affinities of CP-96345 and its control enantiomer?
A primary off-target of CP-96345 is the L-type calcium channel.[6][7] Notably, the binding affinity of CP-96345 for this off-target is comparable to its affinity for the intended NK1 receptor in certain preparations. The inactive enantiomer, CP-96344, does not bind to the NK1R but retains affinity for the L-type calcium channel, making it an excellent negative control.[6]
Data Presentation: Comparative Binding Affinities (Ki)
| Compound | Target | Tissue Preparation | Ki (nM) | Reference |
| CP-96345 | NK1 Receptor | Rat Cerebral Cortex | 59.6 | [6] |
| CP-96345 | L-Type Ca²⁺ Channel (Diltiazem Site) | Rat Cerebral Cortex | 22.5 | [6] |
| CP-96344 (Inactive Enantiomer) | NK1 Receptor | Rat Cerebral Cortex | > 10,000 | [6] |
| CP-96344 (Inactive Enantiomer) | L-Type Ca²⁺ Channel (Diltiazem Site) | Rat Cerebral Cortex | 34.5 | [6] |
Q3: How should I design my functional experiments to ensure the observed effects are specific to NK1R antagonism?
A multi-step control strategy is essential to differentiate specific NK1R-mediated effects from non-specific actions.
Troubleshooting Guide for Functional Assays:
-
Use the Inactive Enantiomer as a Negative Control: The most critical control is the parallel use of CP-96344. This molecule is the stereoisomer of CP-96345 and has no significant affinity for the NK1 receptor, but it does interact with off-targets like L-type calcium channels.[1][6] An effect that is produced by CP-96345 but not by an identical concentration of CP-96344 is highly likely to be mediated by the NK1 receptor.[5][10]
-
Perform Dose-Response Analysis: Specific, receptor-mediated effects should be saturable and occur at concentrations consistent with the binding affinity (Ki) of CP-96345 for the NK1R. Non-specific effects often require higher concentrations and may not show saturation, instead presenting as a linear dose-response curve.[8]
-
Rule out Non-Tachykinin Interactions: In tissue bath experiments, CP-96345 has been shown to non-specifically inhibit contractions induced by agents other than SP, an effect not seen with its enantiomer.[6][8] Therefore, it is important to test whether CP-96345 affects responses to other, unrelated agonists in your system.
Q4: What is the standard protocol for determining non-specific binding in a radioligand assay?
A radioligand binding assay is used to quantify the interaction of a ligand with its receptor. Differentiating specific from non-specific binding is fundamental to this technique.
Experimental Protocol: Radioligand Binding Assay
This protocol provides a framework for a filtration-based competition assay to determine the specific binding of a radiolabeled ligand (e.g., [³H]-Substance P) in the presence of unlabeled CP-96345.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11]
-
Membrane Preparation: Homogenize tissue or cells expressing NK1R in cold lysis buffer and prepare membrane pellets via centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or similar assay.[11]
-
Radioligand Solution: Prepare a working solution of the radiolabeled ligand at a concentration near its dissociation constant (Kd).
-
Competitor Solutions: Prepare serial dilutions of the "cold" (unlabeled) ligand or compound being tested (e.g., CP-96345).
-
Non-Specific Binding (NSB) Control: Prepare a high concentration of a competing, unlabeled ligand (e.g., 1000x Ki of unlabeled Substance P) to saturate all specific binding sites.[12][13]
2. Assay Procedure:
-
Plate Setup: Use a 96-well plate for the assay.
-
Total Binding Wells: Add membrane preparation, assay buffer, and radioligand.
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, the high-concentration NSB control ligand, and radioligand.[14]
-
Competition Wells: Add membrane preparation, a concentration from the serial dilution of CP-96345, and radioligand.
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]
3. Separation and Quantification:
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[11][14]
-
Drying: Dry the filter mat completely.
-
Counting: Add scintillation cocktail to the filters and measure the radioactivity (Counts Per Minute, CPM) using a scintillation counter.[11]
4. Data Analysis:
-
Calculate Specific Binding: For each concentration, specific binding is determined by subtracting the average CPM from the NSB wells from the CPM of the total binding or competition wells.[13]
-
Specific Binding = Total Binding - Non-Specific Binding
-
-
Generate Curves: Plot specific binding as a function of the competitor concentration to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[11]
Q5: What is the primary signaling pathway activated by the NK1 receptor?
Understanding the NK1R signaling cascade is essential for designing functional assays to measure the antagonistic effect of CP-96345. The NK1R is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein family.[4][15]
Signaling Cascade:
-
Ligand Binding: Substance P (SP) binds to the extracellular domain of the NK1R.[3]
-
G Protein Activation: This binding event induces a conformational change in the receptor, which activates the associated heterotrimeric G protein, Gαq/11.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[15]
-
Downstream Effects:
-
Cellular Response: These signaling events lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and the activation of mitogen-activated protein kinase (MAPK) pathways.[15][16]
References
- 1. Stereospecific effects of a nonpeptidic NK1 selective antagonist, CP-96,345: antinociception in the absence of motor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different binding epitopes on the NK1 receptor for substance P and non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-specific actions of the non-peptide tachykinin receptor antagonists, CP-96,345, RP 67580 and SR 48968, on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. graphpad.com [graphpad.com]
- 14. benchchem.com [benchchem.com]
- 15. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 16. researchgate.net [researchgate.net]
Formulation strategies for enhancing CP-96345 bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for formulating CP-96345 to enhance its oral bioavailability.
CP-96345 Physicochemical Properties
CP-96345 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1] Its physicochemical properties present challenges for oral drug delivery.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂N₂O | |
| Molecular Weight | 412.57 g/mol | |
| Solubility | Soluble to 20 mM in DMSO with gentle warming. | MedChemExpress |
| BCS Classification | Not definitively classified, but its poor aqueous solubility suggests it is likely a BCS Class II or IV compound. | Inferred from solubility data |
Troubleshooting Common Formulation Issues
Q1: We are observing low and variable oral bioavailability of CP-96345 in our preclinical studies. What are the likely causes and potential solutions?
A1: Low and variable oral bioavailability of CP-96345 is likely due to its poor aqueous solubility, which limits its dissolution rate in the gastrointestinal (GI) tract. This is a common challenge for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[2][3]
Potential Solutions:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.
-
Micronization: Can be achieved through techniques like jet milling.
-
Nanonization: Further reduction to the nanoscale can be accomplished via wet bead milling or high-pressure homogenization.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing CP-96345 in an amorphous form within a polymer matrix can significantly enhance its solubility and dissolution rate.[2]
-
Lipid-Based Formulations: These formulations can improve the solubility and absorption of lipophilic drugs like CP-96345.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract.[4][5]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that can encapsulate the drug and enhance its absorption.
-
Logical Workflow for Formulation Strategy Selection
Caption: Decision tree for selecting a suitable formulation strategy.
Frequently Asked Questions (FAQs)
Amorphous Solid Dispersions (ASDs)
Q2: How do I select the right polymer for an amorphous solid dispersion of CP-96345?
A2: The choice of polymer is critical for the stability and performance of an ASD. Key considerations include:
-
Miscibility with CP-96345: The polymer should be miscible with the drug to form a single-phase amorphous system. This can be predicted using thermodynamic models like the Flory-Huggins interaction parameter.
-
Glass Transition Temperature (Tg): The polymer should have a high Tg to restrict molecular mobility and prevent recrystallization of the drug during storage.
-
Solubility and Dissolution Rate: The polymer should be readily soluble in the GI fluids to facilitate rapid dissolution of the dispersion and release of the drug.
-
Commonly Used Polymers:
-
Polyvinylpyrrolidone (PVP) and its copolymers (e.g., PVP/VA 64).
-
Hydroxypropyl methylcellulose (HPMC) and its derivatives (e.g., HPMC-AS, HPMC-P).
-
Soluplus®.
-
Q3: What are the common methods for preparing ASDs, and what are their pros and cons?
A3:
| Preparation Method | Advantages | Disadvantages |
| Spray Drying | Produces fine, uniform particles. Suitable for heat-sensitive drugs. | Requires the use of organic solvents. |
| Hot-Melt Extrusion (HME) | Solvent-free process. Continuous manufacturing is possible. | Requires thermally stable drugs and polymers. |
| Co-precipitation | Simple and cost-effective. | May result in residual solvent. |
Q4: How can I assess the physical stability of my CP-96345 ASD?
A4: The physical stability of an ASD is its ability to remain in the amorphous state without recrystallizing over time.[6] This can be assessed using:
-
X-ray Powder Diffraction (XRPD): To detect the presence of crystalline material.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and detect any recrystallization or melting events.
-
Polarized Light Microscopy (PLM): To visually inspect for the presence of crystals.
-
Accelerated Stability Studies: Storing the ASD at elevated temperature and humidity (e.g., 40°C/75% RH) to predict its long-term stability.[6]
Lipid-Based Formulations
Q5: What are the key components of a Self-Emulsifying Drug Delivery System (SEDDS)?
A5: A SEDDS formulation typically consists of:
-
Oil Phase: Solubilizes the lipophilic drug. Examples include medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., soybean oil), and fatty acid esters (e.g., oleic acid).
-
Surfactant: Reduces the interfacial tension between the oil and aqueous phases, facilitating emulsification. Non-ionic surfactants with a high hydrophile-lipophile balance (HLB) value (typically >12) are preferred (e.g., Cremophor® EL, Tween® 80).[7]
-
Co-solvent/Co-surfactant: Helps to dissolve large amounts of the drug or surfactant in the oil phase and can improve the spontaneity of emulsification (e.g., Transcutol®, PEG 400).
Q6: How do I optimize a SEDDS formulation for CP-96345?
A6: Optimization involves:
-
Solubility Studies: Determine the solubility of CP-96345 in various oils, surfactants, and co-solvents to select the most appropriate excipients.
-
Ternary Phase Diagrams: Constructing these diagrams helps to identify the self-emulsifying regions and the optimal ratios of the components.
-
Characterization of the Emulsion: After dilution in an aqueous medium, characterize the resulting emulsion for:
-
Droplet Size and Polydispersity Index (PDI): Smaller droplet sizes (typically < 200 nm) and a low PDI are desirable for better absorption.
-
Zeta Potential: Indicates the stability of the emulsion.
-
Self-emulsification Time: The time taken for the formulation to form a homogenous emulsion upon gentle agitation.
-
Experimental Workflow for SEDDS Formulation
References
- 1. Discovery of CP-96,345 and its characterization in disease models involving substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 7. frontiersin.org [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Efficacy of CP-96345 and Aprepitant as NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Neurokinin-1 (NK1) receptor antagonists: CP-96345 and aprepitant. By examining their binding affinities, functional antagonism, and in vivo anti-emetic properties, this document aims to offer a comprehensive resource for researchers in pharmacology and drug development. The information is presented through quantitative data, detailed experimental methodologies, and illustrative diagrams to facilitate a thorough understanding of their comparative performance.
Introduction to NK1 Receptor Antagonists
The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key player in various physiological processes, including the emetic reflex, pain transmission, and inflammation. Antagonists of the NK1 receptor have emerged as a crucial class of drugs, particularly in the management of chemotherapy-induced nausea and vomiting (CINV). CP-96345 was one of the first potent and selective non-peptide NK1 receptor antagonists to be developed, paving the way for further research in this area.[1] Aprepitant is a later-generation, highly selective NK1 receptor antagonist that has gained regulatory approval for the prevention of CINV.[1] This guide delves into the experimental data that defines the efficacy of these two compounds.
Comparative Efficacy Data
The following tables summarize the available quantitative data for CP-96345 and aprepitant, focusing on their in vitro binding affinity for the human NK1 receptor and their in vivo anti-emetic efficacy in the ferret model. It is important to note that while direct head-to-head comparative studies are limited, the data presented here is derived from studies employing similar methodologies, allowing for a reasonable comparison.
In Vitro Binding Affinity at the Human NK1 Receptor
| Compound | Cell Line | Radioligand | IC50 (nM) | Reference |
| CP-96345 | CHO | [¹²⁵I]-Tyr⁸-Substance P | 0.45 | [2] |
| CP-96345 | CHO | [¹²⁵I]-labeled Substance P | 0.2 | [2] |
| Aprepitant | CHO or COS | [¹²⁵I]-Substance P | 0.1 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Anti-emetic Efficacy in the Ferret Model (Cisplatin-Induced Emesis)
| Compound | Animal Model | Emetogen | Dose and Route | Efficacy | Reference |
| CP-96345 (and analogs) | Ferret | Cisplatin | Not specified | Effective against a range of emetogens | [3] |
| Aprepitant | Ferret | Cisplatin (i.v.) | 2 and 4 mg/kg (p.o.) | Complete inhibition of retching and vomiting in the delayed phase | [4] |
| Aprepitant | Ferret | Cisplatin | 1 or 2 mg/kg (p.o.) | Effective in blocking retching and vomiting at 24 and 48 hours post-dose | [5][6] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: NK1 Receptor Signaling Pathway and Mechanism of Antagonism.
Caption: Experimental Workflow for Comparing NK1 Receptor Antagonists.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of CP-96345 and aprepitant.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of CP-96345 and aprepitant to the NK1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor. The cells are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA) at pH 7.4.
-
Competition Binding: A fixed concentration of a radiolabeled ligand, such as [¹²⁵I]-Substance P or [³H]-Substance P, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (CP-96345 or aprepitant).
-
Incubation: The mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of CP-96345 and aprepitant by measuring their ability to block Substance P-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Cells expressing the NK1 receptor (e.g., CHO cells) are cultured in appropriate media.
-
Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit a change in fluorescence intensity upon binding to free intracellular calcium.
-
Establishment of Baseline: The baseline fluorescence of the cells is measured before the addition of any stimulants.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (CP-96345 or aprepitant) for a defined period.
-
Agonist Stimulation: Substance P, the natural agonist of the NK1 receptor, is added to the cells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The ability of the antagonist to inhibit the Substance P-induced calcium influx is quantified and used to determine its functional potency (e.g., IC50).
Cisplatin-Induced Emesis Model in Ferrets
Objective: To evaluate the in vivo anti-emetic efficacy of CP-96345 and aprepitant. The ferret is a well-established model for studying emesis due to its physiological similarities to the human emetic response.
Methodology:
-
Animal Model: Male ferrets are used for the study.
-
Induction of Emesis: Emesis is induced by the administration of the chemotherapeutic agent cisplatin, typically at a dose of 5-10 mg/kg intravenously or intraperitoneally.[2][7][8][9]
-
Drug Administration: The test compounds (CP-96345 or aprepitant) are administered orally or intravenously at various doses prior to the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., up to 72 hours) to monitor for both acute (first 24 hours) and delayed (24-72 hours) phases of emesis.
-
Data Collection: The number of retches and vomiting episodes for each animal is recorded.
-
Efficacy Evaluation: The anti-emetic efficacy of the test compound is determined by its ability to reduce the number of emetic episodes compared to a vehicle-treated control group.
Conclusion
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-emetic profile of a non-peptide neurokinin NK1 receptor antagonist, CP-99,994, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CP-96345 and CP-99994: Potent Antagonists of the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely studied non-peptide antagonists of the Neurokinin-1 (NK1) receptor: CP-96345 and CP-99994. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in the development of therapeutics for pain, inflammation, depression, and emesis. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and experimental workflows.
At a Glance: Key Quantitative Comparisons
The following tables summarize the in vitro and in vivo potencies of CP-96345 and CP-99994 in blocking the NK1 receptor.
| Compound | Agonist | Assay | Preparation | pA2 / pKB Value | Reference |
| CP-99994 | Substance P | Receptor Endocytosis | Myenteric neurons (guinea-pig ileum) | 10.2 | [1] |
| CP-99994 | Septide | Receptor Endocytosis | Myenteric neurons (guinea-pig ileum) | 11.9 | [1] |
| CP-96345 | Substance P | Contraction | Rat urinary bladder | 5.7 | |
| CP-96345 | Septide | Contraction | Rat urinary bladder | 6.5 | |
| (+/-)-CP-96345 | Tachykinin-mediated | Contraction | Rabbit iris sphincter | pIC50: 5.4 ± 0.2 | |
| (+/-)-CP-96345 | Tachykinin-mediated | Contraction | Guinea-pig taenia coli | pIC50: 5.7 ± 0.08 |
Table 1: In Vitro Antagonist Potency of CP-96345 and CP-99994 at the NK1 Receptor. pA2 and pKB values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of its maximal inhibition.
| Compound | Model | Species | Effect | Key Findings | Reference |
| CP-99994 | Postoperative dental pain | Human | Analgesia | Significantly suppressed pain compared to placebo.[2] | |
| CP-99994 | Various emetic stimuli | Ferret, Dog | Anti-emetic | Dose-dependent inhibition of vomiting and retching.[3] | |
| CP-96345 | Formalin-induced paw licking | Mouse | Antinociception | Significant antinociception in both early and late phases.[4] | |
| CP-96345 | Capsaicin-induced paw licking | Mouse | Antinociception | Dose-dependent reduction of the paw-licking response.[4] | |
| (+/-)-CP-96345 | Carrageenin-induced paw oedema | Rat | Anti-inflammatory | Reduced oedema and hyperalgesia.[5] |
Table 2: In Vivo Efficacy of CP-96345 and CP-99994.
Understanding the Mechanism: NK1 Receptor Signaling
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological responses. Both CP-96345 and CP-99994 act as competitive antagonists, blocking this interaction.
Experimental Protocols: A Closer Look
Radioligand Binding Assay for NK1 Receptor Affinity
This assay is fundamental for determining the binding affinity (Ki) of compounds for the NK1 receptor.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human NK1 receptor (e.g., CHO or HEK293 cells) or from tissues with high NK1 receptor density are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (CP-96345 or CP-99994). Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor agonist.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism: Inositol Phosphate Accumulation Assay
This assay measures the ability of an antagonist to block the downstream signaling of the NK1 receptor following agonist stimulation.
Detailed Methodology:
-
Cell Culture: Cells expressing the NK1 receptor are cultured and seeded into multi-well plates.
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (CP-96345 or CP-99994).
-
Agonist Stimulation: A fixed concentration of Substance P is added to the wells to stimulate the NK1 receptors.
-
Cell Lysis and IP1 Detection: After a defined incubation period, the cells are lysed, and the accumulated inositol monophosphate (IP1), a stable downstream metabolite of the signaling cascade, is measured. This is often done using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced IP1 accumulation is quantified, and dose-response curves are generated to determine the IC50 and subsequently the pA2 value.
Selectivity and Off-Target Effects
Interestingly, studies have shown that CP-96345 can interact with L-type calcium channels, an off-target effect that is not stereoselective.[6] Similar comprehensive off-target profiling for CP-99994 is less documented in the available literature.
In Vivo Studies: From Bench to Bedside
Both compounds have demonstrated efficacy in various animal models of pain, inflammation, and emesis. CP-99994, in particular, has been evaluated in clinical trials for postoperative pain, showing some analgesic effects in humans.[2] The anti-emetic properties of CP-99994 have been extensively studied, demonstrating its ability to inhibit vomiting induced by a variety of stimuli.[3][7] CP-96345 has also shown significant antinociceptive and anti-inflammatory effects in rodent models.[4][5]
Conclusion
Both CP-96345 and CP-99994 are potent and selective antagonists of the NK1 receptor. The available data suggests that CP-99994 may have a higher potency in some functional assays compared to CP-96345. However, the choice between these two compounds for a specific research application will depend on the experimental context, including the species and the specific biological question being addressed. Further head-to-head comparative studies, particularly regarding their full selectivity profile and off-target activities, would be beneficial for the research community.
References
- 1. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-specific activity of (+/-)-CP-96,345 in models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-emetic profile of a non-peptide neurokinin NK1 receptor antagonist, CP-99,994, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NK1 Receptor Antagonism: A Comparative Guide to CP-96345 and its Inactive Enantiomer
The non-peptide compound CP-96345 serves as a potent and selective antagonist for the neurokinin-1 (NK1) receptor, a critical component in pain perception and neurogenic inflammation.[1][2] Its utility as a research tool is significantly enhanced by the availability of its inactive (2R, 3R) enantiomer, CP-96344, which provides a crucial control for distinguishing specific NK1 receptor-mediated effects from off-target activities.[3][4] This guide provides a comparative analysis of CP-96345 and its inactive enantiomer, presenting key experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.
Data Presentation: Quantitative Comparison
The stereospecificity of CP-96345's interaction with the NK1 receptor is evident in both in vitro binding assays and in vivo functional studies. The following tables summarize the quantitative data from various experiments, highlighting the differential activity between the two enantiomers.
Table 1: In Vitro NK1 Receptor Binding Affinity
| Compound | Preparation | Radioligand | Affinity (Ki or IC50) | Species | Reference |
| CP-96345 | Rat cerebral cortex membranes | [125I]-Bolton-Hunter-conjugated substance P | Ki: 59.6 nM | Rat | [5] |
| CP-96344 | Rat cerebral cortex membranes | [125I]-Bolton-Hunter-conjugated substance P | IC50 > 10 µM | Rat | [5] |
| CP-96345 | Rat submaxillary gland membranes | [3H]substance P | IC50: 34 ± 3.6 nM | Rat | [6] |
| CP-96344 | Rat submaxillary gland membranes | [3H]substance P | Inactive | Rat | [6] |
| CP-96345 | Human UC11 cells | [3H]-inositol phosphate accumulation | Kd: 0.99 nM | Human | [7] |
| CP-96345 | Rat LRM55 glial cells | [3H]-inositol phosphate accumulation | Kd: 210 nM | Rat | [7] |
Table 2: In Vivo Inhibition of Substance P-Induced Effects
| Compound | Model | Effect Measured | Dosage/Concentration | Inhibition | Species | Reference |
| CP-96345 | Substance P-induced salivation | Saliva secretion | 12-24 µmol/kg (i.p. or oral) | Dose-dependent inhibition | Rat | [6] |
| CP-96344 | Substance P-induced salivation | Saliva secretion | Not specified | No effect | Rat | [6] |
| CP-96345 | Neurogenic plasma extravasation | Evans Blue leakage | 3.0-9.0 µmol/kg (i.v.) | Significant inhibition | Rat | [4] |
| CP-96344 | Neurogenic plasma extravasation | Evans Blue leakage | Not specified | No effect | Rat | [4] |
| CP-96345 | Substance P-induced hypotension | Drop in blood pressure | 0.4-3.0 µmol/kg (i.v.) | Dose- and time-dependent prevention | Rat | [4] |
Table 3: Off-Target Effects on L-type Calcium Channels
| Compound | Assay | Measurement | Affinity (Ki) | Species | Reference |
| CP-96345 | [3H]-diltiazem binding | Inhibition | 22.5 nM | Rat | [5] |
| CP-96344 | [3H]-diltiazem binding | Inhibition | 34.5 nM | Rat | [5] |
Note: The similar affinities of both enantiomers for L-type calcium channels indicate that this interaction is not stereospecific and represents an off-target effect.[5][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize and compare CP-96345 and its inactive enantiomer.
1. Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki or IC50) of CP-96345 and CP-96344 for the NK1 receptor.
-
Materials:
-
Tissue homogenates or cell membranes expressing NK1 receptors (e.g., rat cerebral cortex, submaxillary gland).[5][6]
-
Radiolabeled substance P analogue (e.g., [3H]substance P, [125I]-Bolton-Hunter-conjugated substance P).[5][6]
-
CP-96345 and CP-96344 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris buffer with protease inhibitors).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand in the presence of varying concentrations of the test compound (CP-96345 or CP-96344).
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled substance P.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 or Ki values.
-
2. In Vivo Inhibition of Substance P-Induced Salivation
This functional assay assesses the ability of the antagonist to block a physiological response mediated by NK1 receptor activation.
-
Objective: To evaluate the in vivo efficacy of CP-96345 and CP-96344 in antagonizing substance P-induced salivation.
-
Materials:
-
Anesthetized rats.
-
Substance P solution for injection.
-
CP-96345 and CP-96344 for intraperitoneal or oral administration.[6]
-
Pre-weighed cotton swabs for collecting saliva.
-
-
Procedure:
-
Administer CP-96345, CP-96344, or vehicle to the rats.
-
After a pre-determined time, inject a standardized dose of substance P to stimulate salivation.
-
Collect the secreted saliva over a specific period using pre-weighed cotton swabs.
-
Determine the amount of saliva by weighing the cotton swabs.
-
Compare the amount of saliva produced in the antagonist-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
-
3. In Vivo Neurogenic Inflammation Model
This model investigates the role of NK1 receptors in inflammation.
-
Objective: To assess the ability of CP-96345 and CP-96344 to inhibit neurogenic plasma protein extravasation.
-
Materials:
-
Procedure:
-
Administer CP-96345, CP-96344, or vehicle intravenously.
-
Inject Evans Blue dye intravenously.
-
Induce neurogenic inflammation in a specific tissue (e.g., trachea, skin).
-
After a set period, perfuse the animal to remove intravascular dye.
-
Excise the tissue of interest and extract the extravasated Evans Blue dye using a suitable solvent.
-
Quantify the amount of extracted dye spectrophotometrically.
-
Compare the amount of dye extravasation in the antagonist-treated groups to the vehicle-treated control group.
-
Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Cascade.
Experimental Workflow for Validating NK1 Antagonism
Caption: Workflow for NK1 Antagonist Validation.
Logical Relationship of CP-96345 and its Enantiomer
Caption: Specific vs. Non-specific Effects.
References
- 1. Different binding epitopes on the NK1 receptor for substance P and non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and distribution of binding sites in brain of a nonpeptide substance P (NK1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-96,345 antagonism of NK1 receptors and smoke-induced protein extravasation in relation to its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-peptide antagonists, CP-96,345 and RP 67580, distinguish species variants in tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the NK1 Receptor Antagonist CP-96345 Across Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of CP-96345, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of NK1 receptor antagonists.
Mechanism of Action and Species Variability
CP-96345 exerts its pharmacological effects by competitively inhibiting the binding of substance P (SP), the endogenous ligand for the NK1 receptor.[1][2] This receptor, upon activation by SP, is involved in a multitude of physiological processes, including neurogenic inflammation, pain transmission, and emesis.[1][3][4] The release of SP from C-fiber terminals triggers vasodilation and plasma protein extravasation, hallmarks of neurogenic inflammation.[1][3] CP-96345 has been shown to be a potent inhibitor of these inflammatory responses.[1][5]
A critical consideration in the preclinical evaluation of CP-96345 is the significant species-specific variation in its affinity for the NK1 receptor. Notably, CP-96345 exhibits a 30- to 120-fold lower affinity for NK1 receptors in rats and mice compared to other species, including humans, guinea pigs, and dogs.[6][7] This highlights the importance of selecting appropriate animal models for translational research.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy and binding affinity of CP-96345 in various animal species.
Table 1: In Vivo Efficacy of CP-96345 in Different Animal Models
| Species | Model | Effect Measured | Route of Administration | Effective Dose/ED50 | Reference(s) |
| Rat | Substance P-induced hypotension | Inhibition of blood pressure drop | Intravenous | 0.4-3.0 µmol/kg | [1] |
| Rat | Neurogenic plasma extravasation (mustard oil) | Inhibition of plasma extravasation | Intravenous | 3.0-9.0 µmol/kg | [1] |
| Rat | Neurogenic plasma extravasation (mustard oil) | Inhibition of plasma extravasation | Oral | ED50: 10 µmol/kg | [1] |
| Rat | Carrageenin-induced paw edema | Reduction of edema | Not Specified | Effective | [8][9] |
| Rat | Formalin-induced paw licking (second phase) | Attenuation of licking | Not Specified | Effective | [8][9] |
| Rat | Intestinal inflammation (Clostridium difficile toxin A) | Inhibition of fluid secretion and permeability | Intraperitoneal | 2.5 mg/kg | [10] |
| Mouse | Substance P-induced behavioral response | Inhibition of scratching, biting, and licking | Intrathecal | Less potent than sendide | [11] |
| Mouse | Cytokine-mediated liver injury | Reduction of plasma transaminases | Intraperitoneal | 5 mg/kg | [12] |
| Guinea Pig | Tachykinin-mediated contractile responses (taenia coli) | Inhibition of contraction | In Vitro | pIC50: 5.7 ± 0.08 | [13] |
| Rabbit | Tachykinin-mediated contractile responses (iris sphincter) | Inhibition of contraction | In Vitro | pIC50: 5.4 ± 0.2 | [13] |
| Ferret | Emesis (various emetogens) | Inhibition of retching and vomiting | Subcutaneous | 0.1-1.0 mg/kg (for CP-99,994, a related compound) | [14][15] |
| Dog | Tachykinin-induced hypotension | Inhibition of hypotension | Not Specified | Effective | [8] |
| Dog | Emesis (CuSO4 and apomorphine) | Reduction in vomiting and retching | Intravenous | 40 µg/kg bolus + 300 µg/kg/h infusion (for CP-99,994) | [15] |
Table 2: Comparative Binding Affinities of CP-96345 for the NK1 Receptor
| Species/Cell Line | Assay Type | Parameter | Value | Reference(s) |
| Human (UC11 cells) | Inositol phosphate accumulation | Kd | 0.99 nM | [16] |
| Rat (LRM55 cells) | Inositol phosphate accumulation | Kd | 210 nM | [16] |
| Rat (Cerebral cortex) | [125I]-Bolton-Hunter-SP binding | Ki | 59.6 nM | [17] |
| Guinea Pig (Ileum) | Inositol phosphate accumulation | Similar to human | - | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving CP-96345.
Neurogenic Inflammation Model in Rats
Objective: To evaluate the effect of CP-96345 on neurogenic plasma protein extravasation.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Induction of Inflammation: Neurogenic inflammation is induced by the topical application of mustard oil to the skin or by electrical stimulation of a sensory nerve (e.g., saphenous nerve).
-
Measurement of Extravasation: Evans Blue dye, which binds to albumin, is injected intravenously. The amount of dye extravasated into the tissue is quantified spectrophotometrically after tissue extraction.
-
Drug Administration: CP-96345 is administered intravenously or orally at various doses prior to the inflammatory stimulus.[1]
-
Control: The inactive enantiomer, CP-96344, is used as a negative control to demonstrate stereospecificity.[1]
Emesis Model in Ferrets
Objective: To assess the anti-emetic properties of NK1 receptor antagonists.
Methodology:
-
Animal Preparation: Male ferrets are used.
-
Induction of Emesis: Emesis is induced by the administration of various emetogens, such as cisplatin, morphine, or copper sulfate.[14][18][19][20]
-
Observation: The animals are observed for a defined period, and the number of retches and vomits is recorded.
-
Drug Administration: The NK1 receptor antagonist (e.g., CP-99,994, a closely related compound to CP-96345) is administered subcutaneously or intravenously prior to the emetic challenge.[14][15]
-
Data Analysis: The percentage inhibition of emesis is calculated compared to a vehicle-treated control group.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of CP-96345 for the NK1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the NK1 receptor (e.g., from CHO cells or specific brain regions) are prepared.[2][17]
-
Radioligand Binding: The membranes are incubated with a radiolabeled NK1 receptor ligand (e.g., [125I]-Tyr8-substance P or [3H]-substance P).[2][15]
-
Competition Assay: Increasing concentrations of CP-96345 are added to displace the radioligand.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter or gamma counter.
-
Data Analysis: The inhibition constant (Ki) or the concentration that inhibits 50% of binding (IC50) is calculated to determine the binding affinity.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: NK1 Receptor Signaling Pathway and CP-96345 Inhibition.
Caption: Typical In Vivo Experimental Workflow for CP-96345.
Caption: Competitive Antagonism of CP-96345 at the NK1 Receptor.
References
- 1. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. CP 96345 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 6. Investigation into species variants in tachykinin NK1 receptors by use of the non-peptide antagonist, CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation into species variants in tachykinin NK1 receptors by use of the non-peptide antagonist, CP-96,345 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-specific activity of (+/-)-CP-96,345 in models of pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The non-peptide NK1 receptor antagonist, (+/-)-CP-96,345, produces antinociceptive and anti-oedema effects in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CP-96,345, a substance P antagonist, inhibits rat intestinal responses to Clostridium difficile toxin A but not cholera toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of antagonistic effects of sendide and CP-96,345 on a spinally mediated behavioural response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-emetic profile of a non-peptide neurokinin NK1 receptor antagonist, CP-99,994, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-peptide antagonists, CP-96,345 and RP 67580, distinguish species variants in tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiemetic effect of a potent and selective neurokinin-1 receptor antagonist, FK886, on cisplatin-induced acute and delayed emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-emetic effects of a novel NK-1 receptor antagonist HSP-117 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CP-96345 and Tacr1 Knockout Models in Elucidating NK1 Receptor Function
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of the pharmacological antagonist CP-96345 with genetic knockout models of the neurokinin-1 (NK1) receptor.
This guide provides an objective comparison of the effects of the potent and selective NK1 receptor antagonist, CP-96345, with the phenotype of Tacr1 genetic knockout mice. By examining data from key experimental areas—neurogenic inflammation, pain perception, and anxiety-related behaviors—this document serves as a valuable resource for validating the specificity of CP-96345 and understanding the physiological roles of the Substance P (SP) / NK1 receptor signaling pathway.
The Substance P/NK1 Receptor Signaling Pathway
Substance P, a neuropeptide of the tachykinin family, is a key mediator of pain and inflammation. It exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor encoded by the Tacr1 gene. Activation of the NK1 receptor initiates a signaling cascade that contributes to a variety of physiological responses.
Comparative Data: CP-96345 vs. Tacr1 Knockout
The following tables summarize quantitative data from various studies, comparing the effects of CP-96345 treatment in wild-type animals to the phenotype of Tacr1 knockout mice across different experimental models.
Neurogenic Inflammation
Neurogenic inflammation is characterized by vasodilation and plasma extravasation mediated by neuropeptides released from sensory nerve endings. Substance P is a primary mediator of these effects.
Table 1: Comparison in Models of Neurogenic Inflammation
| Experimental Model | Parameter Measured | Effect of CP-96345 (in Wild-Type) | Phenotype of Tacr1 Knockout Mice | Reference(s) |
| Substance P-induced Paw Edema | Paw Volume Increase (µl) | Significant reduction in edema compared to vehicle. | Abolished edema response to Substance P. | [1] |
| Capsaicin-induced Ear Edema | Ear Weight Increase (mg) | Significant inhibition of edema formation. | No significant edema formation compared to wild-type. | [1] |
| Mustard Oil-induced Plasma Extravasation | Evans Blue Dye Extravasation (µg/g tissue) | Dose-dependent inhibition of plasma extravasation.[2] | Reduced plasma extravasation. | [2] |
| Carrageenan-induced Paw Edema | Paw Volume Increase (ml) | Attenuation of the inflammatory response.[3] | Reduced paw edema compared to wild-type. | [3][4] |
Pain Perception
The SP/NK1 receptor system is critically involved in the transmission of nociceptive signals.
Table 2: Comparison in Models of Pain Perception
| Experimental Model | Parameter Measured | Effect of CP-96345 (in Wild-Type) | Phenotype of Tacr1 Knockout Mice | Reference(s) |
| Formalin Test (Late Phase) | Licking/Biting Time (s) | Significant reduction in nociceptive behavior.[5] | Markedly reduced licking and biting response.[6] | [5][6] |
| Capsaicin-induced Nociception | Licking/Biting Time (s) | Dose-dependent reduction in paw-licking response.[5] | Reduced nociceptive behaviors. | [5] |
| Hot Plate Test | Latency to Paw Lick/Jump (s) | Increased latency to response. | Increased pain threshold.[6] | [6] |
Anxiety-Related Behaviors
The NK1 receptor has been implicated in the modulation of stress and anxiety.
Table 3: Comparison in Models of Anxiety
| Experimental Model | Parameter Measured | Effect of CP-96345 (in Wild-Type) | Phenotype of Tacr1 Knockout Mice | Reference(s) |
| Elevated Plus Maze | Time in Open Arms (%) | Increased time spent in open arms. | Increased time in open arms and more open arm entries.[7] | [7] |
| Light-Dark Box Test | Time in Light Compartment (s) | Increased time spent in the light compartment. | Increased exploration of the light compartment. | |
| Stress-Induced Vocalization | Number of Vocalizations | Reduced number of ultrasonic vocalizations.[7] | Fewer vocalizations in response to stressful stimuli.[7] | [7] |
| Locomotor Activity | Distance Traveled (cm) | Dose-dependent decrease in motor activity.[8] | Hyperactivity has been reported in some studies.[9] | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory effects of pharmacological compounds.
Protocol:
-
Animals: Male C57BL/6 mice (for CP-96345 studies) and Tacr1 knockout mice with their wild-type littermates are used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week prior to the experiment.
-
Treatment: CP-96345 or its vehicle is administered intraperitoneally 30 minutes before the carrageenan injection.
-
Induction of Edema: 50 µl of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.[4]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at various time points (e.g., 1, 2, 4, and 6 hours) after.[4]
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Formalin Test
This test is a model of tonic pain and is used to assess the efficacy of analgesics. It has two distinct phases: an early, acute phase and a late, inflammatory phase.
Protocol:
-
Animals: Mice are placed in a transparent observation chamber for at least 30 minutes to acclimatize.
-
Treatment: CP-96345 or vehicle is administered (e.g., intrathecally or intraperitoneally) at a predetermined time before the formalin injection.
-
Induction of Nociception: 20 µl of a 2.5% formalin solution is injected into the plantar surface of the right hind paw.
-
Observation: The amount of time the animal spends licking or biting the injected paw is recorded for a set period, typically divided into two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).
-
Data Analysis: The total licking/biting time in each phase is calculated and compared between the different treatment groups or genotypes.
Elevated Plus Maze
This test is used to assess anxiety-related behavior in rodents.
Protocol:
-
Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and is allowed to explore for 5 minutes.
-
Data Collection: The session is recorded by a video camera. The time spent in the open arms and the number of entries into the open and closed arms are scored.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
Conclusion
The cross-validation of data from studies using the pharmacological antagonist CP-96345 and those employing Tacr1 genetic knockout models provides a robust framework for understanding the role of the NK1 receptor in health and disease. The generally congruent findings across different experimental paradigms of inflammation, pain, and anxiety underscore the specificity of CP-96345 for the NK1 receptor. However, it is important to note that while genetic knockout provides a complete and lifelong absence of the receptor, pharmacological antagonism offers acute and reversible blockade. Discrepancies, such as the differing effects on locomotor activity, may highlight the complex compensatory mechanisms that can arise from genetic deletion versus the acute effects of a drug. This comparative guide serves as a foundational tool for researchers to critically evaluate their experimental designs and interpret their findings in the context of both pharmacological and genetic approaches to studying the Substance P/NK1 receptor system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of carrageenan-induced hind paw edema by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoalgesia in mice with a targeted deletion of the tachykinin 1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and pharmacological disruption of neurokinin 1 receptor function decreases anxiety-related behaviors and increases serotonergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The substance P (NK1) receptor antagonist (+/-)-CP-96,345 causes sedation and motor impairment in Swiss albino mice in the black-and-white box behavioral paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of CP-96345 and GR73632 In Vivo: A Guide for Researchers
This guide provides a detailed comparison of the in vivo efficacy of the neurokinin-1 (NK1) receptor antagonist, CP-96345, and the NK1 receptor agonist, GR73632. The data presented herein is intended for researchers, scientists, and drug development professionals working with tachykinin receptor pharmacology.
Executive Summary
GR73632 is a potent and selective NK1 receptor agonist that, when administered in vivo, elicits characteristic behavioral responses indicative of NK1 receptor activation.[1][2] Conversely, CP-96345 is a potent, selective, and orally active non-peptide NK1 receptor antagonist that effectively inhibits the in vivo effects induced by NK1 receptor agonists.[1] Experimental evidence robustly demonstrates that CP-96345 can dose-dependently inhibit the behavioral sequelae of GR73632 administration, confirming their opposing actions on the NK1 receptor in a live animal model.[1]
Quantitative Data Comparison
The following table summarizes the in vivo effects of GR73632 and the inhibitory action of CP-96345. The primary model discussed involves the intrathecal administration of these compounds to mice and the subsequent observation of specific behavioral responses.
| Compound | Class | In Vivo Model | Administration Route | Observed Effect | Quantitative Data |
| GR73632 | NK1 Receptor Agonist | Mouse | Intrathecal (i.t.) | Elicits a dose-dependent behavioral syndrome consisting of scratching, biting, and licking.[1] | Approximately 200-fold more potent than substance P in inducing the behavioral response.[1] |
| CP-96345 | NK1 Receptor Antagonist | Mouse | Intrathecal (i.t.) co-administration with GR73632 | Dose-dependently inhibits the scratching, biting, and licking behaviors induced by GR73632.[1] | Effective inhibitory doses have been demonstrated in various in vivo models, with ED50 values for other effects ranging from 1.9 to 3.6 mg/kg (i.p.).[3] |
Experimental Protocols
In Vivo Behavioral Assay in Mice
A key in vivo experiment to compare the efficacy of CP-96345 and GR73632 involves the intrathecal administration of these compounds to mice and the subsequent quantification of behavioral responses.
Objective: To assess the ability of the NK1 receptor antagonist, CP-96345, to inhibit the behavioral effects of the NK1 receptor agonist, GR73632.
Animals: Male ddY mice are commonly used for this type of study.
Procedure:
-
Intrathecal Injection:
-
Mice are gently restrained, and a 30-gauge needle attached to a microsyringe is inserted into the L5-L6 intervertebral space.
-
For the agonist effect, GR73632 is dissolved in a sterile vehicle (e.g., saline) and administered intrathecally.
-
For the antagonist effect, CP-96345 is co-administered with GR73632. Control groups receive vehicle, GR73632 alone, or CP-96345 alone.
-
-
Behavioral Observation and Scoring:
-
Immediately following injection, mice are placed in individual observation chambers.
-
The behavior of the mice is recorded for a set period, typically 20-30 minutes.
-
The primary behaviors scored are scratching, biting, and licking, particularly directed towards the caudal parts of the body.
-
Scoring can be done by counting the number of bouts of each behavior.[6] A bout is defined as a continuous period of the specified behavior.
-
Data Analysis: The total number of bouts for scratching, biting, and licking are summed for each animal. The data is then analyzed to compare the behavioral scores of the group receiving GR73632 alone with the group receiving the co-administration of GR73632 and CP-96345. A dose-dependent reduction in the behavioral score by CP-96345 indicates its inhibitory efficacy.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo comparison of GR73632 and CP-96345.
NK1 Receptor Signaling Pathway
Caption: Simplified NK1 receptor signaling pathway.
References
- 1. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin-induced scratching, biting and licking in mice: involvement of spinal NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The substance P (NK1) receptor antagonist (+/-)-CP-96,345 causes sedation and motor impairment in Swiss albino mice in the black-and-white box behavioral paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral differentiation between itch and pain in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Findings Using CP-96345: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tachykinin NK-1 receptor antagonist, CP-96345, with alternative compounds, supported by experimental data and detailed protocols to aid in the reproducibility of published findings.
Introduction to CP-96345 and the NK-1 Receptor
CP-96345 is a potent, non-peptide antagonist of the tachykinin NK-1 receptor. The NK-1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for Substance P (SP), a neuropeptide involved in a multitude of physiological processes including pain transmission, inflammation, and emesis.[1][2] The therapeutic potential of blocking the SP/NK-1 receptor pathway has led to the development of numerous antagonists, with CP-96345 being a key tool in preclinical research. However, reproducibility of findings can be influenced by several factors, including species-specific receptor variants and potential off-target effects of the antagonist.
Comparative Pharmacological Data
The following table summarizes the binding affinities of CP-96345 and other notable NK-1 receptor antagonists across different species and cell lines. Significant species-dependent variations in affinity have been reported, a critical consideration for experimental design and data interpretation.
| Compound | Species/Cell Line | Assay Type | Affinity (Kd/Ki) | Reference |
| CP-96345 | Human (UC11 cells) | Inositol Phosphate Accumulation | Kd = 0.99 nM | [3] |
| Rat (LRM55 cells) | Inositol Phosphate Accumulation | Kd = 210 nM | [3] | |
| Guinea-pig (ileum) | Inositol Phosphate Accumulation | Similar to human | [3] | |
| Rat (cerebral cortex) | [125I]BH-SP Binding | Ki = 59.6 nM | [4] | |
| RP 67580 | Human (UC11 cells) | Inositol Phosphate Accumulation | Kd = 194 nM | [3] |
| Rat (LRM55 cells) | Inositol Phosphate Accumulation | Kd = 7.9 nM | [3] | |
| Aprepitant | Human | Recombinant receptor | Ki = 0.12 nM | [2] |
| Rolapitant | Human | Recombinant receptor | Ki = 0.66 nM | [2] |
| Netupitant | Human | Recombinant receptor | Ki = 1.0 nM | [2] |
Kd: Dissociation constant; Ki: Inhibition constant. Lower values indicate higher affinity.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CP-96345 and to design robust experiments, it is crucial to visualize the underlying biological pathways and experimental procedures.
NK-1 Receptor Signaling Pathway
Activation of the NK-1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. This diagram illustrates the primary pathways involved.
References
- 1. NK-1 receptor antagonists: a new paradigm in pharmacological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of CP-999,944
For the attention of researchers, scientists, and drug development professionals, this document provides crucial safety and logistical information for the handling and disposal of the research chemical CP-999,944.
Important Note: A specific Safety Data Sheet (SDS) for CP-999,944 containing detailed disposal instructions could not be located. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. It is imperative to treat this substance as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Summary of Compound Data
CP-999,944 is a high-affinity, non-peptide neurokinin-1 (NK-1) receptor antagonist.[1][2] It is intended for laboratory research use only.[1] The following table summarizes key information gathered from suppliers.
| Property | Value | Source |
| Chemical Name | (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride | Tocris Bioscience[1] |
| Molecular Formula | C19H24N2O.2HCl | Tocris Bioscience[1] |
| Molecular Weight | 369.33 g/mol | Tocris Bioscience[1] |
| Primary Hazard | Should be considered hazardous until further information is available. | Cayman Chemical[3] |
| Storage | Desiccate at room temperature. | Tocris Bioscience[1] |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 50 mM). | Tocris Bioscience[1] |
Step-by-Step Disposal Protocol
The disposal of CP-999,944 must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following is a generalized protocol; always adhere to your institution's specific waste management policies.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place any solid CP-999,944, as well as disposable labware (e.g., weigh boats, pipette tips, centrifuge tubes) contaminated with the solid compound, into a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Collect solutions of CP-999,944 and any solvent used for rinsing contaminated glassware in a designated hazardous liquid waste container.
-
Do not mix incompatible waste streams. If CP-999,944 has been used in conjunction with other chemicals, consult your EHS department for guidance on appropriate waste containers.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with CP-999,944 must be disposed of in an approved sharps container.
-
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("CP-999,944"), and the approximate concentration and quantity of the waste.
-
Include the date the waste was first added to the container.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area, such as a satellite accumulation area, away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
5. Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its collection by your institution's EHS or hazardous waste management team.
-
Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper management and disposal of CP-999,944 waste in a laboratory setting.
Caption: Workflow for the safe disposal of CP-999,944.
This guidance is intended to supplement, not replace, the specific protocols and regulations of your institution. Always prioritize safety and consult with your EHS department to ensure full compliance and protection of yourself and the environment.
References
Essential Safety and Handling Protocols for CP-96486
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the chemical compound CP-96486 (CAS Number: 139401-45-9). Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following personal protective equipment is recommended. For detailed information, always refer to the substance's specific Safety Data Sheet (SDS).
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Chemical Safety Goggles | Required when there is a risk of splashing. | |
| Face Shield | Recommended for procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Material and thickness should be chosen based on the specific laboratory task and potential for exposure. Nitrile or neoprene gloves are often suitable. |
| Body Protection | Laboratory Coat | Standard lab coat to protect skin and clothing from incidental contact. |
| Chemical-Resistant Apron or Suit | Recommended for larger quantities or when significant splashing is anticipated. | |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | Required if working in an area with inadequate ventilation or if there is a risk of inhaling dust or aerosols. The type of respirator should be selected based on the potential exposure concentration. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and environmental compliance.
Step-by-Step Handling and Experimental Workflow
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
-
-
Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools if the compound is flammable.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
-
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Follow specific storage temperature requirements as indicated in the SDS.
-
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Container Disposal:
-
Empty containers may retain product residue and should be treated as hazardous.
-
Follow institutional and local regulations for the disposal of chemical containers.
-
-
Final Disposal:
-
Dispose of waste material through a licensed and approved hazardous waste disposal facility.
-
Adhere to all local, state, and federal regulations governing chemical waste disposal.
-
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
